molecular formula C23H25ClN4O B609132 ML241 hydrochloride CAS No. 2070015-13-1

ML241 hydrochloride

Cat. No.: B609132
CAS No.: 2070015-13-1
M. Wt: 408.93
InChI Key: DYHMHNNBOLCULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML241 is a potent and selective inhibitors of p97 ATPase. ML241 inhibit p97 ATPase with IC(50) values of 100 nM. ML241 inhibits degradation of a p97-dependent but not a p97-independent proteasome substrate in a dual-reporter cell line. ML241 may be a novel agent for the chemotherapy of cancer, and provide a rationale for developing pathway-specific p97 inhibitors.

Properties

IUPAC Name

N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O.ClH/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27;/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHMHNNBOLCULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML241 Hydrochloride: A Potent and Selective p97 ATPase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML241 hydrochloride is a potent, selective, and reversible inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4] As a critical regulator of protein homeostasis, p97 is implicated in a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[5][6][7][8][9] Its inhibition presents a promising therapeutic strategy for various diseases, particularly cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following properties:

PropertyValue
Chemical Name N-benzyl-2-(2,3-dihydro-4H-benzo[b][1][10]oxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine hydrochloride
Molecular Formula C₂₃H₂₅ClN₄O
Molecular Weight 408.9 g/mol [1]
CAS Number 2070015-13-1[1][10]
Appearance Solid[1][11]
Solubility Soluble in DMSO (≥40.9 mg/mL); slightly soluble in acetonitrile and water.[1][11]

Mechanism of Action

ML241 acts as an ATP-competitive inhibitor of p97 ATPase.[1][2] The p97 hexamer contains two ATPase domains, D1 and D2. ML241 selectively targets the D2 domain, which is responsible for the major ATPase activity of the enzyme.[1][2][3] By binding to the ATP pocket of the D2 domain, ML241 prevents ATP hydrolysis, thereby inhibiting the chaperone-like activity of p97. This disruption of p97 function leads to the accumulation of ubiquitinated proteins and stalled degradation processes, ultimately inducing cellular stress and, in some cases, apoptosis.[9]

Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.

AssayTarget/Cell LineParameterValueReference
p97 ATPase Activity Assay Purified p97IC₅₀100 nM (0.1 µM)[3][4][10][12]
Ub(G76V)-GFP Reporter Assay HeLa cellsIC₅₀3.5 µM[10]
Cell Viability Assay HCT15 (colon cancer)GI₅₀ (24h)53 µM[5][10]
HCT15 (colon cancer)GI₅₀ (72h)13 µM[5][10]
SW403 (colon cancer)GI₅₀ (24h)33 µM[5][10]
SW403 (colon cancer)GI₅₀ (72h)12 µM[5][10]

Selectivity: ML241 demonstrates high selectivity for p97. In a broad panel of approximately 170 kinases, ML241 (at 20 µM) showed no significant off-target inhibition.[10]

Experimental Protocols

p97 ATPase Activity Assay (Luminescence-based)

This assay quantifies the ATPase activity of purified p97 by measuring the amount of ATP remaining after the enzymatic reaction. A luciferase-based reagent is used, where the light output is directly proportional to the ATP concentration. Inhibition of p97 ATPase activity results in higher ATP levels and consequently, a stronger luminescent signal.[7]

Materials:

  • Purified recombinant p97 protein

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100

  • ATP solution

  • This compound stock solution (in DMSO)

  • Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a multi-well plate, add the p97 enzyme to the assay buffer.

  • Add the ML241 dilutions or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding a specific concentration of ATP (e.g., 0.15 mM).[13]

  • Incubate the reaction for a defined time (e.g., 60 minutes) at 30°C.[13]

  • Stop the reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each ML241 concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

experimental_workflow_ATPase_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis ML241_dilutions Prepare ML241 Dilutions incubation Incubate p97 with ML241 ML241_dilutions->incubation p97_prep Prepare p97 Enzyme Solution p97_prep->incubation reaction_start Add ATP to Start Reaction incubation->reaction_start reaction_incubation Incubate at 30°C reaction_start->reaction_incubation add_luciferase Add Luciferase Reagent reaction_incubation->add_luciferase read_luminescence Measure Luminescence add_luciferase->read_luminescence data_analysis Calculate % Inhibition and IC50 read_luminescence->data_analysis

Workflow for the p97 ATPase activity assay.

Ub(G76V)-GFP Reporter Assay (Cell-based)

This assay measures the ability of ML241 to inhibit the degradation of a p97-dependent substrate in living cells. HeLa cells stably expressing a green fluorescent protein (GFP) reporter fused to a non-cleavable ubiquitin moiety (Ub(G76V)-GFP) are used.[8][14] This reporter is constitutively targeted for degradation by the ubiquitin-proteasome system in a p97-dependent manner. Inhibition of p97 by ML241 leads to the accumulation of the Ub(G76V)-GFP reporter, resulting in an increase in cellular fluorescence.[8]

Materials:

  • HeLa cells stably expressing Ub(G76V)-GFP

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well, clear-bottom, black plates

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Seed the HeLa-Ub(G76V)-GFP cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for a specific period (e.g., 4-24 hours).

  • Wash the cells with phosphate-buffered saline (PBS).

  • Measure the GFP fluorescence intensity using a plate reader (excitation ~488 nm, emission ~509 nm).

  • Normalize the fluorescence signal to cell viability if necessary (e.g., using a CellTiter-Glo® assay).

  • Calculate the fold-increase in GFP signal for each ML241 concentration relative to the DMSO control and determine the IC₅₀ value.

experimental_workflow_GFP_reporter_assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis_gfp Analysis seed_cells Seed HeLa-Ub(G76V)-GFP Cells add_ml241 Treat with ML241 seed_cells->add_ml241 incubate_cells Incubate add_ml241->incubate_cells wash_cells Wash Cells incubate_cells->wash_cells read_gfp Measure GFP Fluorescence wash_cells->read_gfp analyze_data_gfp Calculate Fold-Increase and IC50 read_gfp->analyze_data_gfp

Workflow for the Ub(G76V)-GFP reporter assay.

Western Blot Analysis of p97 Substrates

Western blotting can be used to monitor the accumulation of endogenous or ectopically expressed p97 substrates following treatment with ML241.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p97 substrates (e.g., poly-ubiquitin, specific ERAD substrates) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells and treat with this compound at various concentrations and for different time points.

  • Harvest and lyse the cells.

  • Quantify the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative accumulation of the p97 substrate.

Signaling Pathways Affected by this compound

The primary consequence of p97 inhibition by ML241 is the disruption of the ubiquitin-proteasome system, particularly the ERAD pathway.

Endoplasmic Reticulum-Associated Degradation (ERAD)

ERAD is a quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. p97 plays a crucial role in this process by providing the mechanical force, fueled by ATP hydrolysis, to extract ubiquitinated substrates from the ER membrane and deliver them to the proteasome.

Inhibition of p97's ATPase activity by ML241 stalls this extraction process. Consequently, ubiquitinated ERAD substrates accumulate in and around the ER, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[9] Prolonged ER stress can ultimately trigger apoptosis, which is a key mechanism of the anti-cancer activity of p97 inhibitors.

ERAD_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol misfolded_protein Misfolded Protein ubiquitination Ubiquitination (E1, E2, E3 ligases) misfolded_protein->ubiquitination Recognition ub_protein Ubiquitinated Protein ubiquitination->ub_protein p97 p97 ATPase ub_protein->p97 Extraction from ER proteasome Proteasome p97->proteasome Delivery degradation Protein Degradation proteasome->degradation ML241 This compound ML241->p97 Inhibition

ML241 inhibits p97-mediated extraction of ubiquitinated proteins from the ER.

Conclusion

This compound is a valuable research tool for studying the diverse cellular functions of p97. Its potency, selectivity, and well-characterized mechanism of action make it a robust probe for dissecting pathways involved in protein homeostasis. Furthermore, as a modulator of the ubiquitin-proteasome system and an inducer of ER stress, ML241 and its analogs hold significant potential for the development of novel therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations and to explore its therapeutic applications.

References

ML241 Hydrochloride: A Potent and Selective p97 ATPase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of ML241 hydrochloride, a potent and selective inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, mechanism of action, and experimental evaluation of this promising molecule.

Introduction

This compound emerged from structure-activity relationship (SAR) studies of a quinazoline scaffold, identified through high-throughput screening campaigns for inhibitors of p97 ATPase. p97, also known as valosin-containing protein (VCP), is a critical enzyme involved in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and autophagosome maturation. Its role in maintaining protein homeostasis makes it an attractive target for therapeutic intervention, particularly in oncology. This compound has demonstrated potent and selective inhibition of p97 ATPase activity, leading to the disruption of p97-dependent cellular pathways and inducing cytotoxicity in cancer cell lines.

Mechanism of Action

This compound acts as a competitive inhibitor of p97 ATPase with respect to ATP. By binding to the D2 ATPase domain of p97, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for p97's function. This inhibition disrupts the downstream cellular processes that are dependent on p97's segregase activity.

Inhibition of the p97/ERAD Pathway

The primary mechanism through which ML241 exerts its cellular effects is the inhibition of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. ERAD is a crucial quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. p97 is a key driver of this process, utilizing the energy from ATP hydrolysis to extract ubiquitinated substrates from the ER membrane and deliver them to the proteasome. By inhibiting p97, this compound causes the accumulation of misfolded proteins in the ER, leading to ER stress and ultimately apoptosis.

ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded Protein->Ubiquitination E3 Ligases (e.g., Hrd1) p97 Complex p97 Complex Ubiquitination->p97 Complex Recognition Proteasome Proteasome p97 Complex->Proteasome Substrate Delivery ML241 ML241 ML241->p97 Complex Inhibition Degradation Degradation Proteasome->Degradation MAPK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival ML241 ML241 ML241->ERK Inhibition of Phosphorylation Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assays p97 ATPase Assay p97 ATPase Assay UbG76V-GFP Assay UbG76V-GFP Assay p97 ATPase Assay->UbG76V-GFP Assay Cellular Target Engagement Mechanism of Action Mechanism of Action p97 ATPase Assay->Mechanism of Action MTT Assay MTT Assay UbG76V-GFP Assay->MTT Assay Functional Outcome UbG76V-GFP Assay->Mechanism of Action Therapeutic Potential Therapeutic Potential MTT Assay->Therapeutic Potential ML241 Discovery ML241 Discovery ML241 Discovery->p97 ATPase Assay Primary Screening

The Role of ML241 Hydrochloride in the Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a critical quality control mechanism within eukaryotic cells. It is responsible for the identification and elimination of misfolded or unassembled proteins from the endoplasmic reticulum (ER), thereby maintaining cellular homeostasis. Dysregulation of the ERAD pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cystic fibrosis, and certain cancers. A key player in this intricate process is the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP). p97 utilizes the energy from ATP hydrolysis to extract ubiquitinated substrate proteins from the ER membrane, facilitating their subsequent degradation by the proteasome.

ML241 hydrochloride has emerged as a potent and selective small molecule inhibitor of p97 ATPase.[1][2][3] By targeting the D2 ATPase domain of p97, this compound competitively inhibits ATP hydrolysis, thereby disrupting the ERAD pathway.[1][4] This disruption leads to the accumulation of ubiquitinated proteins and ER stress, making ML241 a valuable tool for studying the intricacies of ERAD and a potential therapeutic agent for diseases reliant on this pathway. This technical guide provides an in-depth overview of the role of this compound in the ERAD pathway, including quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant cellular processes.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Parameter Value Description Reference
IC50 (p97 ATPase)100 nMConcentration of this compound required to inhibit 50% of p97 ATPase activity in vitro.[1][2][3]
Ki0.35 µMThe inhibition constant for this compound, indicating its binding affinity to p97 as an ATP-competitive inhibitor.[2]
IC50 (UbG76V-GFP stabilization)3.5 µMConcentration of this compound required to achieve 50% stabilization of the p97-dependent reporter substrate UbG76V-GFP in cells.[2]
GI50 (HCT15 cells, 24h)53 µMConcentration of this compound that causes 50% growth inhibition in HCT15 colon cancer cells after 24 hours of treatment.[2]
GI50 (SW403 cells, 24h)33 µMConcentration of this compound that causes 50% growth inhibition in SW403 colon cancer cells after 24 hours of treatment.[2]
GI50 (HCT15 cells, 72h)13 µMConcentration of this compound that causes 50% growth inhibition in HCT15 colon cancer cells after 72 hours of treatment.[2]
GI50 (SW403 cells, 72h)12 µMConcentration of this compound that causes 50% growth inhibition in SW403 colon cancer cells after 72 hours of treatment.[2]

Signaling and Experimental Workflow Diagrams

The Central Role of p97/VCP in the ERAD Pathway

ERAD_Pathway cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Chaperone Chaperone Misfolded Protein->Chaperone Recognition E3 Ligase E3 Ligase Chaperone->E3 Ligase Targeting E3 Ligase->Misfolded Protein Ubiquitination Ubiquitinated Protein Ubiquitinated Protein Ub Ub p97/VCP p97/VCP Proteasome Proteasome p97/VCP->Proteasome Delivery Amino Acids Amino Acids Proteasome->Amino Acids Degradation Ubiquitinated Protein->p97/VCP Extraction ML241 ML241 Hydrochloride ML241->p97/VCP Inhibition

Caption: The core mechanism of the ERAD pathway and the inhibitory action of this compound on p97/VCP.

Experimental Workflow: Assessing ERAD Inhibition by this compound

Experimental_Workflow Start Start Cell Culture Culture cells expressing an ERAD reporter (e.g., UbG76V-GFP) Start->Cell Culture Treatment Treat cells with varying concentrations of This compound Cell Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells and prepare protein extracts Incubation->Lysis Analysis Analyze reporter protein levels via Western Blot or fluorescence Lysis->Analysis Data Quantify reporter stabilization to determine IC50 Analysis->Data End End Data->End

Caption: A generalized workflow for determining the efficacy of this compound in inhibiting ERAD.

Experimental Protocols

p97 ATPase Activity Inhibition Assay

This protocol is designed to measure the in vitro inhibition of p97 ATPase activity by this compound.

Materials:

  • Recombinant human p97/VCP protein

  • This compound

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection system

  • 96-well microplates (white, opaque for luminescence)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only control.

  • In a 96-well plate, add 5 µL of each this compound dilution or DMSO control.

  • Add 10 µL of recombinant p97 protein (e.g., at a final concentration of 20 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of ATP solution (e.g., at a final concentration of 200 µM) to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and measure the amount of ATP remaining using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is inversely proportional to ATPase activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ERAD Substrate Degradation Assay (Cycloheximide Chase)

This protocol assesses the effect of this compound on the degradation of a specific ERAD substrate in cultured cells.

Materials:

  • Mammalian cell line stably or transiently expressing an ERAD reporter substrate (e.g., TCRα-GFP, UbG76V-GFP)

  • This compound

  • Cycloheximide (CHX)

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

  • Antibodies: Primary antibody against the reporter protein (e.g., anti-GFP) and a loading control (e.g., anti-actin or anti-tubulin), and a suitable secondary antibody.

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere and grow to an appropriate confluency.

  • Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for a predetermined pre-incubation time (e.g., 2-4 hours).

  • Add cycloheximide (CHX) to all wells at a final concentration sufficient to block new protein synthesis (e.g., 50-100 µg/mL). This marks time point zero (t=0).

  • Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • At each time point, wash the cells with ice-cold PBS and lyse them directly in the plate with Lysis Buffer.

  • Collect the cell lysates and clarify them by centrifugation.

  • Determine the protein concentration of each lysate.

  • Resolve equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Perform Western blotting using the primary antibody against the ERAD reporter and the loading control, followed by the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities of the reporter protein and normalize them to the loading control.

  • Plot the normalized protein levels against time to visualize the degradation kinetics in the presence and absence of this compound. An inhibition of degradation will result in a slower decay of the reporter protein signal over time in the ML241-treated samples.

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of this compound on cultured cells.

Materials:

  • Mammalian cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (DMSO).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI50 (Growth Inhibition 50) value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Conclusion

This compound is a powerful and specific tool for the investigation of the ERAD pathway. Its targeted inhibition of the p97 ATPase D2 domain allows for the precise dissection of p97's role in protein homeostasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their studies of ERAD-related cellular processes and to explore its potential as a therapeutic agent in relevant disease models. The continued investigation into the effects of ML241 on specific ERAD branches and substrates will undoubtedly provide further insights into the complex regulation of protein quality control in the cell.

References

The Structure-Activity Relationship of ML241 Hydrochloride: A Potent and Selective p97 ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

ML241 hydrochloride is a potent, selective, and reversible inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as valosin-containing protein (VCP).[1][2][3] p97 is a critical regulator of protein homeostasis, playing a key role in cellular processes such as endoplasmic-reticulum-associated degradation (ERAD), autophagy, and cell division.[4][5][6] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used in its characterization and visualizing the key signaling pathways it modulates.

Core Compound Activity

ML241 and its close analog, ML240, emerged from a high-throughput screening campaign and subsequent SAR studies focused on a quinazoline scaffold.[1][2][7] Both compounds exhibit potent inhibition of p97 ATPase activity with IC50 values of approximately 100 nM.[1][2][3][7] Their inhibitory action is competitive with respect to ATP, and they have been shown to selectively target the D2 ATPase domain of p97.[8]

A key distinction in the activity of these two closely related compounds lies in their downstream cellular effects. While both ML240 and ML241 impair the ERAD pathway and inhibit the degradation of p97-dependent proteasome substrates, ML240 uniquely induces a rapid accumulation of LC3-II, a marker of autophagy, and robustly activates the executioner caspases 3 and 7, leading to apoptosis.[1][2][4][7] ML241, in contrast, does not elicit these latter effects, suggesting a divergence in their ultimate cellular impact despite their similar potency against p97.[1][2][4][7]

Structure-Activity Relationship Data

The SAR studies on the quinazoline scaffold that led to the development of ML240 and ML241 involved the synthesis and testing of over 200 analogs, primarily exploring modifications at the R1 and R2 positions of the quinazoline core. The following tables summarize the key quantitative data from these studies, highlighting the impact of various substitutions on p97 inhibition.

Table 1: SAR of Initial Analogs of the HTS Hits

CompoundR1R2p97 ATPase IC50 (μM)UbG76V–GFP IC50 (μM)
1 2-FluorophenylBenzyl>25>25
DBeQ 2,5-DifluorophenylBenzyl1.11.1

Table 2: Optimization of ML240 and ML241

CompoundR1R2p97 ATPase IC50 (μM)UbG76V–GFP IC50 (μM)
14 2-HydroxyphenylBenzyl0.20.8
33 2-MethoxyphenylBenzyl0.30.9
35 2-EthoxyphenylBenzyl0.20.7
39 2-(Trifluoromethoxy)phenylBenzyl0.10.5
52 2-(tert-Butyl)phenylBenzyl0.10.6
ML240 2-(1H-Indol-4-yl)Benzyl0.10.9
ML241 2-(1H-Indazol-4-yl)Benzyl0.11.0

Experimental Protocols

The characterization of ML241 and its analogs involved a series of key in vitro and cell-based assays. The detailed methodologies for these experiments are outlined below.

p97 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97.

  • Reagents: Purified p97 protein, ATP, and a detection reagent such as ADP-Glo™ (Promega) which measures the amount of ADP produced.[9]

  • Procedure: a. p97 protein is incubated with the test compound at various concentrations in a suitable buffer. b. The ATPase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is stopped, and the amount of ADP generated is quantified using the ADP-Glo™ reagent, which involves a luciferase-based reaction that produces a luminescent signal inversely proportional to the amount of remaining ATP.[2] e. IC50 values are calculated from the dose-response curves.

Dual-Reporter (UbG76V-GFP) Proteasome Substrate Degradation Assay

This cell-based assay assesses the inhibition of p97-dependent proteasome degradation.[10]

  • Cell Line: HeLa cells stably expressing a UbG76V-GFP fusion protein. This reporter is a substrate for the ubiquitin-proteasome system, and its degradation is p97-dependent.[10][11][12][13][14]

  • Procedure: a. Cells are plated in a multi-well format and treated with test compounds. b. After an incubation period, the accumulation of the GFP signal is measured using a fluorescence plate reader. c. Increased GFP fluorescence indicates inhibition of the p97-dependent degradation of the reporter protein. d. A p97-independent proteasome substrate, such as one containing the oxygen-dependent degradation domain (ODD-Luc), can be used as a counterscreen to assess selectivity.[10]

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway Analysis

This assay evaluates the impact of p97 inhibition on the degradation of misfolded proteins in the ER.

  • Methodology: Pulse-chase or cycloheximide (CHX) chase experiments are typically employed.[15]

  • Pulse-Chase Procedure: a. Cells are pulsed with a radiolabeled amino acid (e.g., 35S-methionine/cysteine) to label newly synthesized proteins, including a model ERAD substrate. b. The radiolabel is then "chased" with an excess of unlabeled amino acids. c. Cells are treated with the test compound. d. At various time points, cell lysates are collected, and the ERAD substrate is immunoprecipitated. e. The amount of remaining radiolabeled substrate is quantified by autoradiography or phosphorimaging to determine its degradation rate.

  • CHX-Chase Procedure: a. Protein synthesis is blocked using cycloheximide. b. Cells are treated with the test compound. c. The level of a specific ERAD substrate is monitored over time by western blotting.

LC3-II Accumulation Assay

This western blot-based assay is used to detect the induction of autophagy.

  • Procedure: a. Cells are treated with the test compound for various durations. b. Cell lysates are prepared and subjected to SDS-PAGE. c. Proteins are transferred to a membrane and probed with an antibody specific for LC3. d. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II (which migrates faster on the gel), is indicative of autophagy induction.[16][17][18]

Caspase 3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

  • Methodology: A luminogenic or fluorogenic assay kit, such as Caspase-Glo® 3/7 (Promega), is used.[1]

  • Procedure: a. Cells are treated with the test compound. b. A reagent containing a proluminescent or profluorogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) is added to the cells.[1][19] c. Cleavage of the substrate by active caspases 3 and 7 generates a signal (luminescence or fluorescence) that is proportional to caspase activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Chaperone Chaperone (e.g., BiP) Misfolded_Protein->Chaperone Recognition ERAD_Complex ERAD Complex (e.g., Hrd1) Chaperone->ERAD_Complex Targeting p97 p97/VCP ERAD_Complex->p97 Retro-translocation Ubiquitin Ubiquitin p97->Ubiquitin Substrate Processing Proteasome 26S Proteasome Ubiquitin->Proteasome Ubiquitination Degradation Degraded Peptides Proteasome->Degradation ML241 ML241 ML241->p97 Inhibition

Caption: The role of p97 in the ERAD pathway and its inhibition by ML241.

Apoptosis_Autophagy_Pathway p97_inhibition p97 Inhibition ER_Stress ER Stress / UPR p97_inhibition->ER_Stress ML240 ML240 ML240->p97_inhibition Autophagy Autophagy (LC3-II accumulation) ML240->Autophagy Apoptosis Apoptosis (Caspase 3/7 activation) ML240->Apoptosis ML241 ML241 ML241->p97_inhibition ML241->Autophagy No significant effect ML241->Apoptosis No significant effect ER_Stress->Autophagy ER_Stress->Apoptosis

Caption: Differential effects of ML240 and ML241 on downstream cellular pathways.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays ATPase_Assay p97 ATPase Inhibition Assay UbGFP_Assay UbG76V-GFP Degradation Assay ATPase_Assay->UbGFP_Assay ERAD_Assay ERAD Pathway Analysis UbGFP_Assay->ERAD_Assay Autophagy_Assay LC3-II Accumulation ERAD_Assay->Autophagy_Assay Caspase_Assay Caspase 3/7 Activation ERAD_Assay->Caspase_Assay Compound_Library Quinazoline Analogs Compound_Library->ATPase_Assay

Caption: A logical workflow for the characterization of p97 inhibitors like ML241.

References

Unveiling the Cellular Engagements of ML241: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of ML241, a potent and selective inhibitor of the p97 ATPase. This document details the quantitative data associated with ML241's activity, provides meticulous experimental protocols for key validation assays, and visualizes the intricate signaling pathways and experimental workflows.

Core Cellular Target: p97 ATPase

ML241 is a potent and selective inhibitor of the p97 ATPase, also known as Valosin-Containing Protein (VCP).[1] p97 is a highly conserved member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and plays a crucial role in maintaining cellular protein homeostasis. By harnessing the energy from ATP hydrolysis, p97 facilitates the disassembly of protein complexes, a critical step in several cellular processes.

ML241 exerts its inhibitory effect by competing with ATP for binding to the D2 ATPase domain of p97. This competitive inhibition disrupts the normal catalytic cycle of p97, leading to the accumulation of its substrates and the impairment of downstream cellular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the inhibitory activity of ML241 against p97 ATPase.

ParameterValueDescription
IC50 100 nM (0.11 µM)The half maximal inhibitory concentration of ML241 against p97 ATPase activity.[1]
Ki 0.22 µMThe inhibition constant of ML241, indicating its binding affinity to p97.
Mechanism of Inhibition Competitive with respect to ATPML241 directly competes with ATP for binding to the p97 enzyme.

Impact on Cellular Pathways

The inhibition of p97 by ML241 has significant repercussions for several essential cellular pathways that rely on p97's segregase activity.

Endoplasmic Reticulum-Associated Degradation (ERAD)

The ERAD pathway is a quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome. p97 is a key player in this process, responsible for extracting ubiquitinated substrates from the ER membrane. By inhibiting p97, ML241 impairs the ERAD pathway, leading to the accumulation of misfolded proteins within the ER and inducing ER stress.[1]

Ubiquitin Fusion Degradation (UFD) Pathway

The UFD pathway is responsible for the degradation of proteins that have a non-cleavable ubiquitin moiety at their N-terminus. p97 is essential for the recognition and processing of these substrates, facilitating their delivery to the proteasome. ML241's inhibition of p97 disrupts the UFD pathway, resulting in the stabilization and accumulation of UFD substrates.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and mechanism of action of ML241.

p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified p97 in the presence and absence of ML241 to determine its inhibitory activity.

Materials:

  • Purified recombinant p97 protein

  • ML241

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a dilution series of ML241 in DMSO.

  • In a 96-well plate, add 2 µL of each ML241 dilution or DMSO (vehicle control).

  • Add 48 µL of a solution containing purified p97 protein in Assay Buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of a solution containing ATP in Assay Buffer to each well. The final ATP concentration should be at its Km value for p97.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 25 µL of Malachite Green Reagent to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a plate reader.

  • Calculate the percentage of p97 ATPase activity inhibition for each ML241 concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Dual-Reporter p97 Substrate Degradation Assay

This cell-based assay utilizes two fluorescent reporter proteins to simultaneously measure the degradation of a p97-dependent substrate and a p97-independent substrate, allowing for the specific assessment of p97 inhibition in a cellular context.

Materials:

  • HeLa cells stably co-expressing a p97-dependent reporter (e.g., Ub-G76V-GFP) and a p97-independent proteasome substrate (e.g., a destabilized luciferase).

  • ML241

  • Cycloheximide (CHX)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader and luminometer

Procedure:

  • Seed the dual-reporter HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of ML241 or DMSO (vehicle control) for a predetermined time (e.g., 4 hours).

  • Add cycloheximide (CHX) to all wells to a final concentration of 100 µg/mL to inhibit new protein synthesis. This marks time zero (t=0).

  • Measure the GFP fluorescence and luciferase luminescence at t=0 and at various time points thereafter (e.g., 1, 2, 4, 6 hours) using a plate reader.

  • Normalize the fluorescence and luminescence signals at each time point to the t=0 values for each well.

  • Plot the normalized signals over time for each ML241 concentration.

  • Compare the degradation rates of the p97-dependent (GFP) and p97-independent (luciferase) reporters in the presence of ML241. Inhibition of p97 will result in a dose-dependent stabilization of the GFP reporter with minimal effect on the luciferase reporter.

ERAD Pathway Reporter Assay

This assay assesses the effect of ML241 on the ERAD pathway by monitoring the stability of a known ERAD substrate.

Materials:

  • Cells stably expressing an ERAD reporter protein (e.g., TCRα-GFP).

  • ML241

  • Cycloheximide (CHX)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors.

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the reporter protein (e.g., anti-GFP) and a loading control (e.g., anti-actin).

Procedure:

  • Seed the reporter cells in a multi-well plate and allow them to attach.

  • Treat the cells with ML241 or DMSO for the desired duration.

  • Add CHX (100 µg/mL) to initiate the chase period.

  • At various time points after CHX addition, wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Quantify the total protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using antibodies against the reporter protein and the loading control.

  • Quantify the band intensities and normalize the reporter protein levels to the loading control at each time point.

  • Compare the degradation kinetics of the ERAD reporter in ML241-treated cells versus control cells. Inhibition of ERAD by ML241 will lead to a slower degradation rate of the reporter protein.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

p97_Function p97 Function in Protein Homeostasis cluster_UPS Ubiquitin-Proteasome System cluster_p97 p97 Complex Ubiquitinated_Substrate Ubiquitinated Substrate p97 p97 ATPase Ubiquitinated_Substrate->p97 Binding Proteasome 26S Proteasome Degradation Protein Degradation Proteasome->Degradation p97->Proteasome Substrate Delivery Cofactors Cofactors p97->Cofactors ML241 ML241 ML241->p97 Inhibition

Caption: Role of p97 in the Ubiquitin-Proteasome System and its inhibition by ML241.

ERAD_Pathway Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination ER_Membrane ER Membrane p97 p97 ATPase Ubiquitination->p97 Extraction Proteasome 26S Proteasome p97->Proteasome Delivery Degradation Degradation Proteasome->Degradation ML241 ML241 ML241->p97 Inhibition ATPase_Assay_Workflow p97 ATPase Activity Assay Workflow Start Start Prepare_Reagents Prepare p97, ML241 dilutions, and ATP solution Start->Prepare_Reagents Incubate_p97_ML241 Incubate p97 with ML241 Prepare_Reagents->Incubate_p97_ML241 Add_ATP Initiate reaction with ATP Incubate_p97_ML241->Add_ATP Incubate_Reaction Incubate at 37°C Add_ATP->Incubate_Reaction Stop_Reaction Stop reaction with Malachite Green Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 620 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End CHX_Chase_Workflow Cycloheximide (CHX) Chase Assay Workflow Start Start Seed_Cells Seed reporter cells Start->Seed_Cells Treat_ML241 Treat cells with ML241 Seed_Cells->Treat_ML241 Add_CHX Add Cycloheximide (t=0) Treat_ML241->Add_CHX Collect_Samples Collect samples at time points Add_CHX->Collect_Samples Lyse_Cells Lyse cells and quantify protein Collect_Samples->Lyse_Cells Western_Blot Perform Western Blot Lyse_Cells->Western_Blot Analyze_Degradation Analyze protein degradation kinetics Western_Blot->Analyze_Degradation End End Analyze_Degradation->End

References

An In-depth Technical Guide to ML241 Hydrochloride for Studying Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein homeostasis is a critical cellular process that maintains a balanced proteome, ensuring cellular health and function. The ubiquitin-proteasome system (UPS) and autophagy are the two major pathways responsible for protein degradation[1][2]. A key player at the intersection of these pathways is the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP)[1][3][4]. p97 is essential for a multitude of cellular processes, including endoplasmic-reticulum-associated degradation (ERAD), membrane fusion, and regulation of protein aggregates[3][5][6]. Given its central role, p97 has emerged as a significant target for therapeutic intervention, particularly in oncology[1][7].

ML241 hydrochloride is a potent, selective, and reversible small-molecule inhibitor of p97 ATPase[3][8]. It acts as an ATP-competitive inhibitor, providing a powerful tool to dissect the complex roles of p97 in cellular protein degradation pathways[3][9]. This guide offers a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its application in protein degradation research.

Mechanism of Action: Inhibition of p97/VCP

ML241 targets the ATPase activity of the hexameric p97 protein[3][7]. The energy derived from ATP hydrolysis allows p97 to remodel, unfold, or disassemble protein complexes, a crucial step for extracting ubiquitinated substrate proteins from cellular structures or complexes before their degradation by the proteasome[4][10].

ML241 acts competitively with respect to ATP, binding to the D2 ATPase domain of p97 and preventing the hydrolysis of ATP[3][11]. This inhibition blocks the essential segregase function of p97, leading to the accumulation of ubiquitinated proteins and the impairment of downstream degradation pathways like ERAD[3][10]. Unlike its analogue ML240, ML241 does not potently induce autophagy or apoptosis, making it a more specific tool for studying p97's direct roles in protein degradation without the immediate confounding effects of programmed cell death[3][7][12].

cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Inhibition Mechanism of ML241 Protein Misfolded or Target Protein Ub_E3 E3 (Ubiquitin Ligase) Protein->Ub_E3 Ub_E1 E1 (Ubiquitin-Activating Enzyme) Ub_E2 E2 (Ubiquitin-Conjugating Enzyme) Ub_E1->Ub_E2 Ubiquitination Cascade Ub_E2->Ub_E3 Ubiquitination Cascade PolyUb_Protein Polyubiquitinated Protein Substrate Ub_E3->PolyUb_Protein Ubiquitination Cascade p97 p97/VCP ATPase PolyUb_Protein->p97 Substrate Extraction & Unfolding Proteasome 26S Proteasome p97->Proteasome Delivery ADP_Pi ADP + Pi p97->ADP_Pi Hydrolysis Degradation Protein Degradation (Peptides) Proteasome->Degradation ML241 This compound ML241->p97 Competitive Inhibition ATP ATP ATP->p97

Figure 1. The role of p97/VCP in the UPS and its inhibition by ML241.

Quantitative Data Summary

The potency and cellular effects of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative metrics.

Table 1: Biochemical Activity of ML241

Parameter Target Value Reference
IC₅₀ p97 ATPase 100 nM (0.1 µM) [3][7][8]

| Kᵢ | p97 ATPase | 0.35 µM |[3][8][9] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cell-Based Activity of ML241

Assay Cell Line Parameter Value Reference
UbG76V-GFP Stabilization HCT116 IC₅₀ 3.5 µM [8]
Cytotoxicity (24h) HCT15 GI₅₀ 53 µM [8]
Cytotoxicity (72h) HCT15 GI₅₀ 13 µM [8]
Cytotoxicity (24h) SW403 GI₅₀ 33 µM [8]

| Cytotoxicity (72h) | SW403 | GI₅₀ | 12 µM |[8] |

GI₅₀: Half-maximal growth inhibition.

Impact on Protein Degradation Pathways

By inhibiting p97, ML241 disrupts cellular processes that are critically dependent on its function, most notably the degradation of ubiquitinated proteins.

  • Ubiquitin-Proteasome System (UPS): ML241 causes the accumulation of polyubiquitinated proteins, indicating a blockage in the UPS pathway downstream of substrate tagging[3]. This is a hallmark of p97 inhibition.

  • Endoplasmic Reticulum-Associated Degradation (ERAD): The ERAD pathway is responsible for the disposal of misfolded proteins from the endoplasmic reticulum. This process is heavily reliant on p97 to extract ubiquitinated substrates from the ER membrane for subsequent proteasomal degradation[5][6]. ML241 impairs the ERAD pathway, leading to the accumulation of ERAD reporters such as TCRα–GFP and F508Δ CFTR[3].

cluster_consequences Downstream Consequences ML241 ML241 p97 p97/VCP ATPase ML241->p97 Inhibits ATPase Activity ERAD ERAD Pathway Disruption p97->ERAD UPS UPS Pathway Blockage p97->UPS Accumulation_ERAD Accumulation of ERAD Substrates ERAD->Accumulation_ERAD Accumulation_Ub Accumulation of Polyubiquitinated Proteins UPS->Accumulation_Ub Cellular_Stress Cellular Stress Accumulation_Ub->Cellular_Stress Accumulation_ERAD->Cellular_Stress

Figure 2. Downstream effects of p97 inhibition by ML241.

Experimental Protocols

ML241 is a valuable tool for investigating p97 function. Below are methodologies for key experiments cited in the literature.

In Vitro p97 ATPase Inhibition Assay

This biochemical assay directly measures the effect of ML241 on the ATPase activity of purified p97.

  • Objective: To determine the IC₅₀ of ML241 for p97 ATPase.

  • Materials:

    • Purified human p97 protein.

    • Assay Buffer: 50 mM Tris pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100[11].

    • ATP solution (e.g., 200 µM final concentration)[11].

    • This compound dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.

    • 384-well white plates.

  • Methodology:

    • Prepare serial dilutions of ML241 in DMSO, then dilute into Assay Buffer.

    • Add 2.5 µL of the diluted ML241 solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of p97 protein (e.g., 25 nM final concentration) in Assay Buffer to each well and incubate for 15 minutes at room temperature[11].

    • Initiate the reaction by adding 5 µL of ATP solution to each well.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. Luminescence is measured using a plate reader.

    • Calculate the percentage of inhibition for each ML241 concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Reporter Assay for Proteasome Degradation

This assay uses a reporter protein that is a known p97-dependent substrate of the proteasome to measure inhibition in a cellular context.

  • Objective: To quantify the stabilization of a p97-dependent substrate (UbG76V-GFP) by ML241.

  • Materials:

    • Cells stably expressing the UbG76V-GFP reporter construct (e.g., HCT116). This reporter has a destabilized ubiquitin moiety that targets it for rapid degradation via a p97-dependent pathway[3].

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • This compound dissolved in DMSO.

    • 96-well clear-bottom black plates.

    • Fluorescence plate reader or high-content imaging system.

  • Methodology:

    • Seed the reporter cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of ML241 (or DMSO control) for a specified duration (e.g., 8-16 hours).

    • After treatment, wash the cells with PBS.

    • Measure the GFP fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

    • Normalize the fluorescence signal to cell viability (e.g., using a CellTiter-Glo assay) if cytotoxicity is a concern.

    • Plot the increase in GFP signal against the ML241 concentration and fit the data to a dose-response curve to calculate the IC₅₀ for substrate stabilization[8].

cluster_workflow General Experimental Workflow cluster_readout Data Acquisition start Prepare Cell Culture (e.g., Reporter Cell Line) treatment Treat Cells with ML241 Dilutions and Controls (DMSO) start->treatment readout_biochem Protein Purification & Biochemical Assay (ATPase Activity) incubation Incubate for Defined Period (e.g., 8-24 hours) treatment->incubation readout_fluorescence Fluorescence Reading (Reporter Assay) incubation->readout_fluorescence readout_western Cell Lysis & Western Blot (Ub-conjugates) incubation->readout_western analysis Data Analysis: - Normalize to Controls - Generate Dose-Response Curves readout_fluorescence->analysis readout_western->analysis results Determine IC₅₀ / GI₅₀ Values analysis->results

Figure 3. A generalized workflow for assessing the cellular activity of ML241.

Selectivity and Off-Target Profile

A key advantage of ML241 as a chemical probe is its high selectivity for p97. In a broad kinase screen, ML241 at a concentration of 20 µM showed no significant inhibition of approximately 170 kinases, demonstrating its specificity over other ATPases[8]. Furthermore, it selectively inhibits the degradation of p97-dependent proteasome substrates (like UbG76V-GFP) but has a much weaker effect on p97-independent substrates (like ODD-Luciferase)[3][13]. This selectivity is crucial for attributing observed cellular effects directly to the inhibition of p97 function.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the p97/VCP ATPase. Its ability to specifically disrupt p97-dependent processes without inducing a rapid apoptotic or autophagic response makes it an invaluable tool for researchers in cell biology and drug discovery. By inhibiting p97, ML241 allows for the detailed study of pathways like the UPS and ERAD, helping to elucidate the complex mechanisms of protein homeostasis. The data and protocols presented in this guide provide a solid foundation for professionals seeking to utilize ML241 to investigate the multifaceted roles of p97 in health and disease.

References

Foundational Research on p97 Function Using ML241: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97 in mammals and Cdc48 in yeast, is a highly abundant and conserved type II AAA+ (ATPases Associated with diverse cellular Activities) ATPase.[1][2] It functions as a critical regulator of cellular protein homeostasis by coupling the energy from ATP hydrolysis to the disassembly of protein complexes.[2][3] This "protein extractor" activity is essential for a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), membrane trafficking, and autophagy.[4][5][6] Given its central role, dysfunction of p97 is implicated in various diseases, including cancer and neurodegenerative disorders like Inclusion Body Myopathy with Paget's disease of bone and Frontotemporal Dementia (IBMPFD).[3][5]

The development of specific small-molecule inhibitors has been instrumental in dissecting the complex functions of p97. Among these, ML241 has emerged as a potent, selective, and reversible ATP-competitive inhibitor of p97's D2 ATPase domain, making it a valuable tool for foundational research.[4][7] This guide provides an in-depth overview of the core functions of p97 as elucidated through the use of ML241, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

ML241: A Selective Probe for p97 Function

ML241 was developed through a structure-activity relationship study of a quinazoline scaffold identified in high-throughput screening campaigns.[4][8] It acts as a potent and selective inhibitor of p97's ATPase activity. Unlike its close analog ML240, which rapidly induces apoptosis, ML241 allows for the study of p97's role in cellular processes with less immediate cytotoxicity, making it a more specific tool for investigating pathways like ERAD and autophagy.[4][9]

Core p97 Functions Investigated with ML241

Endoplasmic Reticulum-Associated Degradation (ERAD)

The ERAD pathway is a crucial quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum for degradation by the proteasome.[3][10][11] p97 plays an essential role in this process by providing the mechanical force needed to extract ubiquitinated ERAD substrates from the ER membrane into the cytosol.[6][12][13]

Inhibition of p97 with ML241 effectively impairs the ERAD pathway.[4][8] This disruption leads to the accumulation of undegraded, misfolded proteins within the ER, triggering the Unfolded Protein Response (UPR) and causing proteotoxic stress.[1] This function is a key reason p97 inhibitors are being investigated as anti-cancer agents, as cancer cells often have high rates of protein synthesis and are more vulnerable to ER stress.[1][14]

ERAD_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol MisfoldedProtein Misfolded Protein Retrotranslocon Retrotranslocon MisfoldedProtein->Retrotranslocon Recognition Ubiquitination Ubiquitination (E3 Ligases) Retrotranslocon->Ubiquitination Translocation p97 p97 ATPase Complex Proteasome 26S Proteasome p97->Proteasome Extraction & Delivery (ATP-dependent) Ubiquitination->p97 Substrate binding Degradation Degradation Proteasome->Degradation ML241 ML241 ML241->p97 Inhibits

p97's role in the ERAD pathway and ML241's point of inhibition.
Ubiquitin-Proteasome System (UPS) Interaction

Beyond ERAD, p97 is a general and crucial player in the UPS, responsible for processing a wide range of ubiquitinated substrates throughout the cell.[15] It acts as a segregase, extracting ubiquitinated proteins from larger cellular structures like chromatin, protein aggregates, or membranes, thereby making them accessible to the 26S proteasome for degradation.[3][6]

Studies using dual-reporter cell lines have demonstrated ML241's specificity. ML241 inhibits the degradation of a p97-dependent UPS reporter (like UbG76V–GFP) while having a minimal effect on p97-independent substrates.[4][9] This confirms p97's role as a key triage factor that directs specific ubiquitinated proteins toward proteasomal degradation.

Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and long-lived proteins through lysosomes. The role of p97 in autophagy is complex and appears to be context-dependent.[5] Some studies suggest p97 is required for autophagosome maturation.[4] The significant difference in cellular response between ML241 and its analog ML240, which potently stimulates the accumulation of the autophagosome marker LC3-II, highlights the nuanced role of p97 in this pathway.[4][8] While ML241 is not a potent inducer of this effect, its use in comparison to ML240 helps researchers dissect the specific p97 functions that link the UPS and autophagy pathways.

p97_General_Function p97 p97 Hexamer ADP ADP + Pi p97->ADP Hydrolysis ReleasedSubstrate Unfolded/Released Substrate p97->ReleasedSubstrate Segregase Activity (Mechanical Force) ATP ATP ATP->p97 Substrate Ubiquitinated Substrate in Complex (e.g., ER membrane, chromatin) Substrate->p97 Binds Proteasome Proteasome ReleasedSubstrate->Proteasome Autophagy Autophagy Pathway ReleasedSubstrate->Autophagy ML241 ML241 ML241->p97 Inhibits ATPase

General mechanism of p97 segregase activity inhibited by ML241.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for ML241 from foundational research studies.

Table 1: In Vitro Potency of ML241
Target IC50
p97 ATPase Activity~100 nM[8][16]
p97 ATPase Activity (alternative measurement)0.11 µM[17]
Inhibition Mechanism
TypeATP-Competitive[16]
Ki vs ATP0.35 µM[16]
Table 2: Cellular Activity of ML241
Assay IC50 / Effect
Inhibition of p97-dependent reporter (UbG76V-GFP)3.5 µM[9][16]
Inhibition of p97-independent reporter (ODD-Luciferase)> 28 µM[9]
Cell Growth Inhibition (GI50)
HCT15 cells (24h / 72h)53 µM / 13 µM[16]
SW403 cells (24h / 72h)33 µM / 12 µM[16]
Apoptosis Induction
Caspase 3/7 Activation>10-fold less efficacious than ML240[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are protocols for key experiments used to characterize ML241.

p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified p97 and the inhibitory effect of compounds like ML241.

  • Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common method uses a malachite green-based reagent that forms a colored complex with free phosphate, which can be measured spectrophotometrically.

  • Methodology:

    • Purified recombinant human p97 (e.g., 25 nM monomer concentration) is incubated in an assay buffer (e.g., 50 mM Tris pH 7.4, 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP).[18]

    • ML241 is added at various concentrations (e.g., 8-point titration from 0 to 30 µM).[18]

    • The reaction is initiated by adding a defined concentration of ATP (e.g., 200 µM).[18]

    • The mixture is incubated at 37°C for a set time (e.g., 60-90 minutes).

    • The reaction is stopped, and a phosphate detection reagent (e.g., BIOMOL Green) is added.[18]

    • After a short incubation for color development, the absorbance is read at ~620-650 nm.

    • Data are normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity), and IC₅₀ values are calculated using a suitable curve-fitting model.

Cell-Based p97-Dependent Degradation Assay

This assay assesses the ability of an inhibitor to block p97's function within a cellular context.

  • Principle: A dual-reporter cell line is used. One reporter (e.g., UbG76V-GFP) is a substrate for the UPS and its degradation is p97-dependent. The second reporter serves as an internal control or a p97-independent substrate (e.g., ODD-Luciferase).[4][9] Inhibition of p97 leads to the accumulation of the p97-dependent reporter, which can be quantified.

  • Methodology:

    • Stable dual-reporter cells (e.g., HCT116) are plated in multi-well plates.

    • Cells are treated with a dilution series of ML241 for a specified duration (e.g., 16-24 hours).

    • The fluorescence of the UbG76V-GFP reporter is measured using a plate reader or flow cytometry.

    • For luciferase-based reporters, cell lysates are prepared, and luminescence is measured after adding the appropriate substrate.[16]

    • The signal is normalized to cell viability or the control reporter, and IC₅₀ values are determined.

Caspase 3/7 Activation Assay

This assay measures the induction of apoptosis.

  • Principle: Caspases 3 and 7 are key "executioner" caspases in the apoptotic pathway. The assay uses a proluminescent substrate that is cleaved by active caspase 3/7, generating a luminescent signal proportional to enzyme activity.

  • Methodology:

    • Cancer cell lines (e.g., HCT15, SW403) are seeded in white-walled, clear-bottom multi-well plates.[9]

    • Cells are treated with ML241 or a positive control (like ML240) for a set time period (e.g., 7 hours).[9]

    • A caspase-Glo® 3/7 reagent is added directly to the wells, which causes cell lysis and contains the caspase substrate.

    • The plate is incubated at room temperature to allow the signal to develop.

    • Luminescence is measured using a plate reader. The signal intensity reflects the level of apoptosis induction.[16]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis ATPase_Assay p97 ATPase Activity Assay Determine_IC50 Determine IC50 & Mechanism (Ki) ATPase_Assay->Determine_IC50 Confirm_Target Confirm On-Target Activity & Specificity Determine_IC50->Confirm_Target Validate in cells Reporter_Assay p97-Dependent Reporter Assay Reporter_Assay->Confirm_Target Apoptosis_Assay Caspase 3/7 Apoptosis Assay Assess_Phenotype Assess Cellular Phenotype Apoptosis_Assay->Assess_Phenotype Growth_Assay Cell Growth Inhibition Assay Growth_Assay->Assess_Phenotype Start ML241 Start->ATPase_Assay Start->Reporter_Assay Start->Apoptosis_Assay Start->Growth_Assay

Workflow for characterizing a p97 inhibitor like ML241.

Conclusion

ML241 has proven to be an invaluable chemical probe for elucidating the foundational functions of the p97 ATPase. Its high potency and selectivity, coupled with a cellular phenotype distinct from its close analog ML240, have allowed researchers to specifically investigate p97's roles in ERAD, the ubiquitin-proteasome system, and autophagy. The quantitative data and experimental protocols established during its characterization provide a robust framework for future studies into the complex biology of p97 and for the development of next-generation therapeutics targeting this critical cellular machine.

References

Methodological & Application

Application Notes and Protocols for ML241 Hydrochloride in the HCT116 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML241 hydrochloride is a potent and selective inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97 (also known as VCP). p97 plays a critical role in cellular protein homeostasis by mediating the degradation of ubiquitinated proteins through the proteasome, a process essential for the survival and proliferation of cancer cells. Inhibition of p97 leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), inducing ER stress and the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis in cancer cells. These characteristics make this compound a promising candidate for investigation in cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in the human colorectal carcinoma cell line, HCT116.

Mechanism of Action

This compound competitively inhibits the D2 ATPase domain of p97, leading to the disruption of p97's function in protein degradation pathways. This inhibition results in the accumulation of polyubiquitinated proteins, induction of ER stress, and activation of the UPR, ultimately leading to apoptotic cell death in cancer cells.

Data Presentation

CompoundCell LineAssayIC50 / GI50Citation
ML241 HCT15Cytotoxicity (24h)53 µM
ML241 HCT15Cytotoxicity (72h)13 µM
ML241 SW403Cytotoxicity (24h)33 µM
ML241 SW403Cytotoxicity (72h)12 µM
CB-5083 HCT116Cell Viability0.8 µM to 3 µM
NMS-873 HCT116Proliferation~1 µM
PPA (covalent inhibitor) HCT116Proliferation2.7 µM

Experimental Protocols

HCT116 Cell Culture

A fundamental prerequisite for any experiment is the proper maintenance of the HCT116 cell line.

Materials:

  • HCT116 cell line (ATCC® CCL-247™)

  • McCoy's 5A Medium (ATCC® 30-2007™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating:

    • Thaw a cryopreserved vial of HCT116 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 150 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.

  • Maintenance: Change the culture medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on HCT116 cells.

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM based on the data from other cell lines.

    • Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 concentrations determined from the viability assay) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in the p97 pathway, ER stress, and apoptosis.

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p97, anti-Ubiquitin, anti-ATF4, anti-CHOP, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed and treat HCT116 cells as described for the apoptosis assay.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

G cluster_0 Experimental Workflow HCT116 HCT116 Cell Culture Treatment This compound Treatment HCT116->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot

Caption: Experimental workflow for evaluating this compound in HCT116 cells.

G ML241 This compound p97 p97 ATPase ML241->p97 Inhibition Ub_Proteins Polyubiquitinated Proteins Proteasome Proteasome p97->Proteasome Facilitates Degradation of ER Endoplasmic Reticulum p97->ER Maintains Homeostasis ER_Stress ER Stress Ub_Proteins->p97 Substrate for UPR Unfolded Protein Response (UPR) (ATF4, CHOP) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

Caption: Signaling pathway of this compound leading to apoptosis.

ML241 Hydrochloride: Application Notes and Protocols for Colon Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML241 hydrochloride is a potent and selective small molecule inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3] The p97 protein plays a critical role in cellular protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular structures, targeting them for proteasomal degradation. One of the key pathways regulated by p97 is the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which is essential for the disposal of misfolded or unfolded proteins from the endoplasmic reticulum. Inhibition of p97 by this compound disrupts these vital cellular processes, leading to an accumulation of misfolded proteins and induction of cellular stress, ultimately resulting in cytotoxicity in cancer cells. This document provides detailed application notes and experimental protocols for the use of this compound in the context of colon cancer cell research.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Line/SystemReference
p97 ATPase IC50 100 nMBiochemical Assay[1]
GI50 (24h) 53 µMHCT15 (Colon Cancer)[1]
GI50 (72h) 13 µMHCT15 (Colon Cancer)[1]
GI50 (24h) 33 µMSW403 (Colon Cancer)[1]
GI50 (72h) 12 µMSW403 (Colon Cancer)[1]

Mechanism of Action

This compound exerts its cytotoxic effects in colon cancer cells primarily through the inhibition of p97 ATPase. This inhibition leads to the impairment of the ERAD pathway, a critical process for maintaining protein quality control within the cell. The disruption of ERAD results in the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptotic cell death. Unlike its analog ML240, ML241 does not appear to potently induce autophagy or rapidly activate executioner caspases 3 and 7, suggesting a more specific mechanism of action tied to ER stress.

ML241_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded Protein->Ubiquitination E1, E2, E3 Ub-Misfolded Protein Ub-Misfolded Protein Ubiquitination->Ub-Misfolded Protein p97 Complex p97 Complex Ub-Misfolded Protein->p97 Complex Recognition Proteasome Proteasome p97 Complex->Proteasome Translocation ER Stress ER Stress p97 Complex->ER Stress Disruption of ERAD Degradation Degradation Proteasome->Degradation ML241 ML241 ML241->p97 Complex Inhibition Apoptosis Apoptosis ER Stress->Apoptosis Experimental_Workflow Start Start Cell_Culture Colon Cancer Cell Culture (HCT15, SW403) Start->Cell_Culture Treatment This compound Treatment (Dose and Time Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p97, ERAD markers) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for ML241 Hydrochloride in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML241 hydrochloride is a potent and selective inhibitor of the AAA+ ATPase p97 (also known as VCP), a key regulator of protein homeostasis. Inhibition of p97 disrupts cellular processes such as the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, leading to ER stress and apoptosis. Furthermore, p97 has been implicated in the regulation of critical signaling pathways, including the MAPK/ERK and NF-κB pathways. This document provides a detailed protocol for utilizing this compound in Western blot analyses to investigate its effects on these key cellular signaling pathways in cancer cell lines.

Introduction to this compound

This compound is a valuable research tool for studying the cellular functions of p97 and for exploring its therapeutic potential, particularly in oncology. By inhibiting p97's ATPase activity, this compound induces the accumulation of ubiquitinated proteins and triggers the Unfolded Protein Response (UPR) as a consequence of ER stress. Its effects can be effectively monitored using Western blotting to detect changes in the expression and post-translational modifications of key protein markers.

Signaling Pathways Affected by this compound

This compound primarily impacts cellular function by inhibiting p97, which in turn affects several downstream signaling pathways.

  • ERAD Pathway and ER Stress: p97 is essential for the retro-translocation of misfolded proteins from the endoplasmic reticulum to the cytosol for proteasomal degradation. Inhibition of p97 by this compound leads to the accumulation of these proteins in the ER, causing ER stress and activating the UPR.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a crucial regulator of cell proliferation, differentiation, and survival. p97 has been shown to influence this pathway, and its inhibition can lead to alterations in the phosphorylation status of ERK1/2.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. p97 is involved in the degradation of the NF-κB inhibitor, IκBα. Inhibition of p97 can therefore modulate NF-κB activity.

Below is a diagram illustrating the key signaling pathways influenced by this compound's inhibition of p97.

ML241_Signaling_Pathway cluster_ERAD ERAD Pathway & ER Stress cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway p97 p97 ERAD ER-Associated Degradation p97->ERAD Essential for UPR Unfolded Protein Response Protein Homeostasis Protein Homeostasis ERAD->Protein Homeostasis Apoptosis Apoptosis UPR->Apoptosis ML241 ML241 HCl ML241->p97 inhibits p97_mapk p97 MEK MEK1/2 p97_mapk->MEK modulates ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK phosphorylation Proliferation Cell Proliferation pERK->Proliferation ML241_mapk ML241 HCl ML241_mapk->p97_mapk inhibits p97_nfkb p97 IkBa IκBα p97_nfkb->IkBa degradation of NFkB NF-κB IkBa->NFkB inhibits pNFkB p-NF-κB NFkB->pNFkB phosphorylation Inflammation Inflammation & Survival pNFkB->Inflammation ML241_nfkb ML241 HCl ML241_nfkb->p97_nfkb inhibits

Caption: Signaling pathways affected by this compound.

Experimental Protocols

This section provides a detailed workflow for treating cells with this compound and subsequently performing a Western blot analysis.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for this compound A 1. Cell Culture & Seeding (e.g., A549 cells) B 2. ML241 HCl Treatment (Dose- and time-course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (Overnight at 4°C) G->H I 9. Secondary Antibody Incubation (1 hour at RT) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis J->K

Caption: Experimental workflow for Western blot analysis.

Materials
  • Cell Line: A549 (human lung carcinoma) or other relevant cancer cell lines.

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast or hand-casted polyacrylamide gels.

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibodies: See Table 1 for recommended antibodies and dilutions.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Seeding:

    • Culture A549 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare working solutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

    • Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) for various time points (e.g., 6, 12, 24 hours) to determine the optimal conditions for observing the desired effects. A vehicle control (DMSO) should be included.

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30

ML241 Hydrochloride: A Potent Tool for Interrogating Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML241 hydrochloride is a potent and selective, ATP-competitive inhibitor of Valosin-containing protein (VCP/p97) ATPase. VCP is a critical regulator of protein homeostasis, playing a key role in cellular processes such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD). Dysfunction of VCP has been implicated in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). Notably, mutations in VCP can lead to the mislocalization and aggregation of TAR DNA-binding protein 43 (TDP-43), a hallmark of these diseases. As a selective inhibitor of VCP, this compound serves as a valuable chemical probe to investigate the role of VCP in disease mechanisms and to evaluate its potential as a therapeutic target.

Data Presentation

The following table summarizes the key quantitative data for this compound based on in vitro studies.

ParameterValueCell Line/SystemReference
IC50 (p97 ATPase activity) ~100 nMBiochemical Assay
Ki (p97, competitive with ATP) 0.35 µMBiochemical Assay
IC50 (UbG76V-GFP stabilization) 3.5 µMHeLa cells
GI50 (24h treatment) 53 µMHCT15 cells
GI50 (24h treatment) 33 µMSW403 cells
GI50 (72h treatment) 13 µMHCT15 cells
GI50 (72h treatment) 12 µMSW403 cells

Signaling Pathways and Experimental Workflows

To visualize the cellular processes influenced by this compound and the experimental approaches to study its effects, the following diagrams are provided.

VCP_ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Derlin1 Derlin-1 Misfolded_Protein->Derlin1 Translocation VCP VCP/p97 Misfolded_Protein->VCP Recognition & Extraction E3_Ligase E3 Ubiquitin Ligase Derlin1->E3_Ligase E3_Ligase->Misfolded_Protein Ubiquitination UFD1_NPL4 UFD1/NPL4 VCP->UFD1_NPL4 Proteasome 26S Proteasome VCP->Proteasome Delivery Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation ML241 ML241 HCl ML241->VCP Inhibition

VCP/p97 in the ER-Associated Degradation (ERAD) Pathway.

UPS_Pathway Target_Protein Target Protein E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 E3->Target_Protein PolyUb_Protein Polyubiquitinated Target Protein E3->PolyUb_Protein Polyubiquitination Ub Ubiquitin Ub->E1 ATP VCP VCP/p97 PolyUb_Protein->VCP Unfolding & Segregation Proteasome 26S Proteasome VCP->Proteasome Delivery Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation ML241 ML241 HCl ML241->VCP Inhibition

Role of VCP/p97 in the Ubiquitin-Proteasome System.

Experimental_Workflow Start Start: Neurodegenerative Disease Model (e.g., iPSC-derived motor neurons with TDP-43 pathology) Treatment Treatment with ML241 HCl (Varying concentrations and durations) Start->Treatment TDP43_Assay TDP-43 Localization Assay (Immunofluorescence) Treatment->TDP43_Assay Survival_Assay Motor Neuron Survival Assay (Cell viability/counting) Treatment->Survival_Assay Protein_Aggregation_Assay Protein Aggregation Assay (Western blot for insoluble fractions) Treatment->Protein_Aggregation_Assay Analysis Data Analysis and Quantification TDP43_Assay->Analysis Survival_Assay->Analysis Protein_Aggregation_Assay->Analysis Conclusion Conclusion: Effect of VCP inhibition on neurodegenerative phenotypes Analysis->Conclusion

Experimental Workflow for Studying ML241 HCl.

Experimental Protocols

1. Protocol for TDP-43 Localization Assay in iPSC-Derived Motor Neurons

This protocol outlines the use of this compound to investigate its effect on the subcellular localization of TDP-43 in human induced pluripotent stem cell (iPSC)-derived motor neurons, a relevant model for ALS.

Materials:

  • iPSC-derived motor neurons cultured on appropriate plates (e.g., coated with poly-L-ornithine and laminin)

  • Motor neuron culture medium

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody: anti-TDP-43

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture iPSC-derived motor neurons to the desired confluency.

    • Prepare working solutions of this compound in motor neuron culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the culture medium with the prepared treatment or control media.

    • Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Immunofluorescence Staining:

Application Notes and Protocols for Live-Cell Imaging with ML241 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML241 hydrochloride, a potent and selective p97 ATPase inhibitor, in live-cell imaging studies. This compound serves as a valuable tool for investigating cellular processes regulated by the p97-ubiquitin-proteasome system, particularly Endoplasmic Reticulum-Associated Degradation (ERAD).

Introduction

This compound is a cell-permeable small molecule that competitively inhibits the D2 ATPase domain of p97, also known as Valosin-Containing Protein (VCP), with an IC50 of approximately 100 nM.[1] p97 is a critical AAA+ ATPase involved in a myriad of cellular activities, including protein quality control, membrane fusion, and DNA damage repair. Its inhibition by this compound leads to the disruption of pathways that rely on p97's segregase activity, most notably the ERAD pathway, which is responsible for the removal of misfolded proteins from the endoplasmic reticulum.[1][2][3] This disruption results in the accumulation of ubiquitinated proteins and ER stress, making this compound a powerful tool for studying these dynamic cellular events in real-time.

Data Presentation

The following table summarizes key quantitative data for this compound, providing a starting point for experimental design.

ParameterValueCell Type/SystemReference
p97 ATPase Inhibition (IC50) ~100 nMBiochemical Assay[1]
Inhibition of p97-dependent proteasome substrate degradation (IC50) 3.5 µMHeLa cells with UbG76V-GFP reporter[4]
Cytotoxicity (GI50, 24h) 53 µMHCT15 cells[4]
Cytotoxicity (GI50, 24h) 33 µMSW403 cells[4]
Cytotoxicity (GI50, 72h) 13 µMHCT15 cells[4]
Cytotoxicity (GI50, 72h) 12 µMSW403 cells[4]
Solubility Soluble in DMSO[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and its application in live-cell imaging, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

ML241_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein ERAD_Complex ERAD Machinery Misfolded_Protein->ERAD_Complex Recognized p97 p97 ATPase ERAD_Complex->p97 Retrotranslocation Proteasome Proteasome p97->Proteasome Delivery for Degradation Accumulated_Ub_Proteins Accumulation of Ubiquitinated Proteins p97->Accumulated_Ub_Proteins Ubiquitin Ubiquitin Ubiquitin->Misfolded_Protein Tagging ML241 ML241 HCl ML241->p97 Inhibits Live_Cell_Imaging_Workflow Start Seed cells expressing a fluorescent reporter (e.g., ERAD substrate-GFP, Ub-RFP) Incubate Allow cells to adhere and reach appropriate confluency Start->Incubate Pre_Treatment_Imaging Acquire baseline fluorescence images Incubate->Pre_Treatment_Imaging Treatment Add this compound at desired concentration Pre_Treatment_Imaging->Treatment Time_Lapse_Imaging Perform live-cell time-lapse imaging Treatment->Time_Lapse_Imaging Data_Analysis Analyze changes in fluorescence intensity, localization, and cell morphology Time_Lapse_Imaging->Data_Analysis End Quantify results and draw conclusions Data_Analysis->End

References

Application Notes and Protocols for ML241 Hydrochloride Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML241 hydrochloride is a potent and selective, reversible inhibitor of the AAA ATPase p97/VCP (Valosin-Containing Protein), a key regulator of cellular protein homeostasis.[1][2][3] It inhibits p97 ATPase activity with an IC50 value of approximately 100 nM.[2][3] By targeting p97, this compound disrupts critical cellular processes such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2][3] These mechanisms of action make this compound a valuable tool for investigating the role of p97 in various pathological conditions and a potential therapeutic agent, particularly in oncology and virology.

These application notes provide detailed protocols for the administration of this compound in mouse models, with a specific, validated protocol for an anti-rotavirus model and investigational guidelines for oncology models based on its mechanism of action and data from analogous p97 inhibitors.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound administration in a mouse model.

ParameterDetailsReference
Animal Model 5-day-old BALB/c suckling mice[4]
Application Anti-Rotavirus[4]
Dosage 50 mg/kg[4]
Administration Route Oral gavage[4]
Vehicle Not specified, but aqueous solution implied[4]
Treatment Regimen Single dose, post-infection[4]
Endpoint Measurement Body weight and diarrhea score assessed every 24 hours for 120 hours post-infection[4]

Experimental Protocols

Anti-Rotavirus in a Suckling Mouse Model

This protocol is based on a study demonstrating the efficacy of this compound in a rotavirus-infected suckling mouse model.[4]

a. Materials

  • This compound

  • Vehicle for dissolution (e.g., sterile water or saline)

  • 5-day-old BALB/c suckling mice

  • Rotavirus SA11 strain

  • Oral gavage needles (24-gauge, flexible)

  • Standard animal housing and care facilities

b. Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Analysis A Prepare this compound solution (50 mg/kg in vehicle) D Administer a single oral gavage dose of this compound (50 mg/kg) A->D B Prepare Rotavirus SA11 inoculum C Infect 5-day-old BALB/c suckling mice with Rotavirus SA11 B->C C->D E Administer vehicle to control group C->E F Monitor body weight and diarrhea score daily for 120 hours D->F E->F H Data analysis and comparison between treated and control groups F->H G Collect intestinal tissue for histopathological analysis (optional) G->H

Caption: Workflow for evaluating the anti-rotavirus effects of this compound in suckling mice.

c. Detailed Procedure

  • Animal Acclimatization: House pregnant BALB/c mice under standard conditions and allow them to give birth. Use the 5-day-old suckling pups for the experiment.

  • Infection: Orally infect the suckling mice with a standardized dose of Rotavirus SA11 strain.

  • Drug Preparation: Prepare a fresh solution of this compound in the chosen vehicle to achieve a final concentration for a 50 mg/kg dosage based on the average weight of the pups.

  • Administration: Administer a single dose of the this compound solution via oral gavage. A control group should receive an equivalent volume of the vehicle alone.

  • Monitoring:

    • Record the body weight of each pup daily for 120 hours.

    • Assess and score the severity of diarrhea daily based on a standardized scoring system (e.g., 0 = normal, 1 = loose stool, 2 = watery diarrhea).

  • Data Analysis: Compare the changes in body weight and diarrhea scores between the this compound-treated group and the vehicle-treated control group.

Investigational Protocol for Oncology in a Xenograft Mouse Model

This is an investigational protocol based on the known mechanism of p97 inhibitors and published data on similar compounds like CB-5083 in cancer models.[1] Note: Specific in vivo efficacy of this compound in cancer models has not been extensively reported in publicly available literature.

a. Materials

  • This compound

  • Vehicle for dissolution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Immunocompromised mice (e.g., CD-1 nude)

  • Human cancer cell line (e.g., bladder cancer cell line RT112)

  • Matrigel

  • Standard surgical and injection equipment

b. Experimental Workflow

investigational_workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment cluster_evaluation Evaluation A Prepare human cancer cell suspension in Matrigel B Subcutaneously implant cancer cells into the flank of immunocompromised mice A->B C Monitor tumor growth until palpable B->C D Randomize mice into treatment and control groups C->D E Administer this compound (e.g., 25 mg/kg, IP or oral gavage) D->E F Administer vehicle to control group D->F H Measure tumor volume regularly E->H F->H G Optional: Administer combination therapy (e.g., with ionizing radiation) J At endpoint, excise tumors for analysis (e.g., Western blot, IHC) H->J I Monitor body weight and general health I->J

Caption: Investigational workflow for assessing the anti-tumor efficacy of this compound.

c. Detailed Procedure

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize mice into treatment and control groups.

  • Drug Preparation: Prepare a fresh solution of this compound in a suitable vehicle. Based on other p97 inhibitors, a starting dose of 25 mg/kg could be investigated.

  • Administration: Administer this compound via intraperitoneal (IP) injection or oral gavage. The control group receives the vehicle alone. Treatment frequency could be daily or on a different schedule depending on tolerability.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers regularly and calculate tumor volume.

    • Monitor mouse body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for p97 pathway markers or immunohistochemistry.

Signaling Pathways

This compound, as a p97 inhibitor, impacts several signaling pathways. In the context of rotavirus infection, it has been shown to antagonize the activation of the MAPK/ERK pathway, which in turn affects the NF-κB signaling pathway.

signaling_pathway cluster_virus Rotavirus Infection cluster_pathway Cellular Signaling cluster_inhibitor Inhibition RV Rotavirus MAPK MAPK Pathway RV->MAPK activates ERK p-ERK1/2 MAPK->ERK IKB IκBα ERK->IKB inhibits NFKB NF-κB IKB->NFKB Proliferation Viral Proliferation NFKB->Proliferation promotes ML241 This compound ML241->ERK antagonizes activation

Caption: this compound's impact on the MAPK/ERK and NF-κB signaling pathways during rotavirus infection.

Disclaimer

This document is intended for research purposes only. The protocols described herein are based on currently available scientific literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare and laboratory safety.

References

Troubleshooting & Optimization

ML241 hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML241 hydrochloride in DMSO and water. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound solutions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It exhibits high solubility in DMSO, whereas it is practically insoluble in water.

Q2: What is the solubility of this compound in DMSO and water?

A2: The solubility of this compound varies slightly between suppliers, but it is consistently high in DMSO and very low in water. A summary of reported solubility values is presented in the table below.

Data Presentation: Solubility of this compound

SolventConcentration (mg/mL)Molar EquivalentNotes
DMSO≥ 34 mg/mL[1]83.15 mM[1]Use of newly opened DMSO is recommended as hygroscopic DMSO can negatively impact solubility[1].
≥ 40.9 mg/mL[2]
50 mg/mL[3]122.27 mM[3]Sonication is recommended to aid dissolution[3].
74 mg/mL[4]180.96 mM[4]
Water< 0.1 mg/mL[1]Insoluble[1]
Slightly soluble[5]
Insoluble[4]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For detailed steps, please refer to the Experimental Protocols section.

Q4: How should I store this compound stock solutions?

A4: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, store the aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. Ensure the solutions are stored in sealed containers to protect from moisture[1][6].

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in DMSO.

  • Cause: The DMSO may have absorbed moisture. Hygroscopic DMSO can significantly decrease the solubility of the compound[1].

  • Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.

  • Cause: The compound may require energy to fully dissolve.

  • Solution: Gentle warming and/or sonication can help facilitate dissolution[1][3]. Vortex the solution until the solid is fully dissolved.

Issue 2: Precipitation is observed after adding the DMSO stock solution to an aqueous buffer.

  • Cause: this compound has very low solubility in aqueous solutions. When the DMSO stock is diluted into a buffer, the compound may precipitate out.

  • Solution: Ensure the final concentration of DMSO in your aqueous solution is high enough to maintain solubility. It may be necessary to optimize the formulation for in vivo or cell-based assays. Some protocols suggest using co-solvents like PEG300, Tween-80, or corn oil for in vivo preparations[1].

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 408.92 g/mol ) in DMSO.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.09 mg of the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound.

  • Dissolution: Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution[3].

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1][6].

Visual Workflow

G cluster_prep Stock Solution Preparation Workflow start Start weigh Weigh ML241 Hydrochloride start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Sterile Tubes check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End store->end

References

Technical Support Center: ML241 Hydrochloride for p97 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of ML241 hydrochloride for the inhibition of p97 ATPase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended working concentration for this compound in biochemical assays?

A1: For direct inhibition of p97 ATPase activity in biochemical assays, a working concentration in the nanomolar range is recommended. The reported IC50 value for ML241 against p97 ATPase is approximately 100 nM to 110 nM[1][2][3][4][5][6][7]. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.

Q2: What is a typical working concentration for ML241 in cell-based assays?

A2: The effective concentration of ML241 in cell-based assays can vary depending on the cell line, incubation time, and the specific endpoint being measured. For inhibiting the degradation of a p97-dependent reporter (UbG76V-GFP), an IC50 of 3.5 µM has been reported[3]. For cytotoxicity, the GI50 values for HCT15 and SW403 cells were 53 µM and 33 µM respectively after 24 hours of treatment, and 13 µM and 12 µM after 72 hours[3]. It is crucial to determine the optimal concentration for your cell line and experimental setup through a dose-response study.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO. For a stock solution, you can dissolve it in DMSO to a concentration of ≥ 34 mg/mL (83.15 mM)[3]. It is recommended to use newly opened, anhydrous DMSO to ensure maximum solubility. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[1][3].

Q4: How do I prepare a working solution for in vivo experiments?

A4: For in vivo studies, it is recommended to prepare the working solution fresh on the day of use[1]. A common formulation involves a multi-step process:

  • Start with a concentrated stock solution in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween-80 and mix again.

  • Finally, add saline to reach the desired final volume and concentration[1][3]. Heating and/or sonication can be used to aid dissolution if precipitation occurs[1].

Q5: Is ML241 selective for p97?

A5: ML241 is reported to be a selective inhibitor of p97. At a concentration of 20 µM, it showed no obvious inhibition against a panel of approximately 170 kinases[3]. It selectively inhibits the D2 ATPase domain of p97[8][9].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low p97 inhibition in biochemical assay Incorrect assay conditions.Ensure the assay buffer contains appropriate concentrations of MgCl2 and ATP. A typical buffer is 50 mM Tris pH 7.4, 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP[8].
Degraded ML241.Prepare a fresh stock solution of ML241. Avoid repeated freeze-thaw cycles.
High variability in cell-based assay results Inconsistent cell seeding.Ensure a uniform cell density across all wells of the microplate.
Cell line specific effects.The sensitivity to ML241 can vary between cell lines. Perform a dose-response curve for each new cell line.
Precipitation of ML241 in aqueous solution Low solubility in aqueous buffers.ML241 has low water solubility[3]. For in vitro assays, ensure the final DMSO concentration is kept low and consistent across experiments. For in vivo formulations, use co-solvents like PEG300 and Tween-80[1][3].
Unexpected off-target effects Although selective, high concentrations may lead to off-target activity.Use the lowest effective concentration of ML241 as determined by your dose-response experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of ML241

ParameterValueReference
IC50 (p97 ATPase) 100 - 110 nM[1][2][3][4][5][6][7]
Ki (competitive with ATP) 0.35 µM[3]
IC50 (UbG76V-GFP stabilization) 3.5 µM[3]

Table 2: Cytotoxicity of ML241 (GI50 values)

Cell Line24h Treatment72h TreatmentReference
HCT15 53 µM13 µM[3]
SW403 33 µM12 µM[3]

Key Experimental Protocols

Protocol 1: p97 ATPase Activity Assay

This protocol is adapted from established methods to determine the ATPase activity of p97 and its inhibition by ML241[5][8].

Materials:

  • Recombinant human p97 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100[8]

  • ATP solution

  • This compound

  • Biomol Green reagent (for phosphate detection)

  • 384-well microplate

Procedure:

  • Prepare a solution of p97 protein (e.g., 25 nM monomer) in Assay Buffer.

  • Prepare serial dilutions of this compound in Assay Buffer. A typical 8-dose titration might range from 0 to 30 µM[8].

  • Add the p97 solution to the wells of the 384-well plate.

  • Add the ML241 dilutions to the respective wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the ATPase reaction by adding ATP to a final concentration of 200 µM[8].

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.

  • Stop the reaction and measure the amount of inorganic phosphate released by adding Biomol Green reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Protocol 2: Cell-Based Ubiquitinated Protein Degradation Assay

This protocol is based on a reporter assay to measure the inhibition of p97-dependent protein degradation in cells[2][5][6].

Materials:

  • HeLa cells stably expressing a dual-reporter system (e.g., UbG76V-GFP and a p97-independent reporter)[2][5]

  • Cell culture medium (e.g., DMEM with 5% FBS)

  • This compound

  • Plate reader for fluorescence and/or luminescence detection

Procedure:

  • Seed the dual-reporter HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the ML241 dilutions and incubate for the desired time (e.g., 4-24 hours).

  • Measure the fluorescence of the UbG76V-GFP reporter. An increase in fluorescence indicates the stabilization of the reporter and inhibition of p97-dependent degradation.

  • Measure the signal from the p97-independent reporter to assess for non-specific effects on protein degradation.

  • Normalize the UbG76V-GFP signal to the p97-independent reporter signal.

  • Calculate the IC50 value for the stabilization of the p97-dependent reporter.

Signaling Pathways and Experimental Workflows

p97's Role in Protein Homeostasis

p97 is a key player in maintaining protein homeostasis by participating in various cellular processes, most notably the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. It functions as a segregase, using the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular complexes or membranes, thereby targeting them for degradation by the proteasome[10][11][12]. Inhibition of p97 by ML241 disrupts this process, leading to the accumulation of misfolded proteins and cellular stress.

p97_ERAD_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibition Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination (E3 Ligases) p97_Complex p97/VCP Complex Ubiquitination->p97_Complex Recognition & Extraction Proteasome Proteasome p97_Complex->Proteasome Delivery ML241 ML241 ML241->p97_Complex Inhibition

Caption: p97's role in the ERAD pathway and its inhibition by ML241.

Experimental Workflow for Evaluating ML241

The following diagram outlines a typical workflow for characterizing the inhibitory activity of ML241.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays Biochemical_Assay p97 ATPase Assay Reporter_Assay Reporter Degradation Assay (e.g., UbG76V-GFP) Selectivity_Screen Kinase Panel Screen Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) Reporter_Assay->Cytotoxicity_Assay Pathway_Analysis Western Blot for ERAD markers Cytotoxicity_Assay->Pathway_Analysis Start This compound Start->Biochemical_Assay Start->Selectivity_Screen Start->Reporter_Assay

Caption: A typical experimental workflow for characterizing ML241.

References

how to avoid ML241 hydrochloride degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of ML241 hydrochloride during experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective inhibitor of the p97 ATPase, a key enzyme involved in protein quality control. It is a white to off-white solid with a molecular weight of 408.92 g/mol . This compound is soluble in DMSO (≥34 mg/mL) but is practically insoluble in water.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound powder and stock solutions should be stored under specific conditions. Improper storage can lead to degradation and affect experimental outcomes.

FormStorage TemperatureDurationAdditional Notes
Solid Powder 4°CUp to 24 monthsKeep tightly sealed and away from moisture.
-20°CUp to 4 yearsFor long-term storage.
In DMSO -20°CUp to 1 monthKeep tightly sealed and away from moisture.
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Q3: How should I prepare stock solutions of this compound?

Given its high solubility in DMSO, it is the recommended solvent for preparing stock solutions. To minimize the risk of degradation, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility and stability. Sonication may be used to aid dissolution. For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, and SBE-β-CD may be necessary to achieve the desired concentration and stability.

Troubleshooting Guide: Degradation in Experiments

This guide addresses common issues that can lead to the degradation of this compound during experimental procedures. The insights are based on the chemical properties of this compound and the known stability of structurally similar quinazoline-based inhibitors such as gefitinib and erlotinib.

Issue 1: Loss of compound activity or inconsistent results over time.

This may be due to the degradation of this compound in your experimental setup. Key factors that can contribute to degradation include pH, light exposure, and the presence of oxidizing agents.

Potential Cause 1: pH-mediated Hydrolysis

The quinazoline core of ML241 is susceptible to hydrolysis under certain pH conditions. Studies on similar quinazoline derivatives have shown degradation under both acidic and basic conditions.

Recommended Actions:

  • Buffer Selection: Use buffers within a neutral pH range (pH 6.0-7.5) for your experiments whenever possible.

  • Avoid Extreme pH: If your experiment requires acidic or basic conditions, minimize the exposure time of this compound to these conditions.

  • Stability Testing: If you must use non-neutral pH, it is advisable to perform a preliminary stability test of this compound in your chosen buffer system.

Comparative Stability of Structurally Similar Quinazoline Inhibitors to Hydrolysis:

CompoundAcidic ConditionsBasic ConditionsNeutral Conditions
Gefitinib Significant degradationSignificant degradationStable
Erlotinib Susceptible to degradationSusceptible to degradationStable
Prazosin Degradation observedDegradation observedNot specified

This table summarizes findings from forced degradation studies on analogous drugs and suggests potential, but unconfirmed, vulnerabilities for this compound.

Potential Cause 2: Photodegradation

Exposure to light, particularly UV light, can cause degradation of quinazoline derivatives.

Recommended Actions:

  • Work in Low-Light Conditions: Prepare solutions and conduct experiments under subdued lighting.

  • Use Amber Vials: Store stock solutions and experimental samples in amber or foil-wrapped tubes to protect them from light.

  • Minimize Exposure: During procedures like microscopy or plate reading, minimize the duration of light exposure.

Potential Cause 3: Oxidation

The presence of oxidizing agents in your media or reagents could lead to the oxidative degradation of this compound. Some quinazoline-based drugs have shown susceptibility to oxidative stress.

Recommended Actions:

  • High-Purity Reagents: Use high-purity, fresh reagents and solvents to avoid contaminants that could act as oxidizing agents.

  • Degas Buffers: If your experimental system is sensitive to oxidation, consider degassing your buffers before use.

  • Avoid Peroxide-Containing Reagents: Be cautious when using reagents that may contain peroxides, such as older batches of ethers.

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.

  • Weighing: In a low-light environment, accurately weigh the desired amount of this compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 408.92), add 244.55 µL of DMSO.

  • Solubilization: Vortex briefly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into amber, tightly sealed vials and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).

Workflow for Cellular Assays

Technical Support Center: ML241 Hydrochloride and Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by ML241 hydrochloride in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference in fluorescence assays refers to the phenomenon where a test compound, such as this compound, exhibits properties that affect the fluorescence signal, leading to inaccurate results. This can manifest as either an increase or a decrease in the measured fluorescence, independent of the biological activity being assayed.[1][2][3] The two primary mechanisms of interference are autofluorescence and quenching.[2]

Q2: What is autofluorescence and how might it interfere with my assay?

A2: Autofluorescence is the natural fluorescence emitted by a compound when it is excited by light. If this compound is autofluorescent at the excitation and emission wavelengths of your assay's fluorophore, it can lead to a false-positive signal. This would make it appear as if the compound is having an effect on the biological target when, in reality, the signal is coming from the compound itself. Many small molecules found in screening libraries can be fluorescent.[4]

Q3: What is fluorescence quenching?

A3: Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore.[2] This can happen through various mechanisms, including the "inner filter effect," where the compound absorbs the excitation or emission light. Quenching can lead to false-positive results in assays where a decrease in signal is the desired outcome (e.g., inhibition assays) or false negatives in assays that measure an increase in signal.

Q4: How can I determine if this compound is causing interference in my assay?

A4: A simple way to check for interference is to run a control experiment.[2] This involves measuring the fluorescence of this compound in the assay buffer without the target biomolecule or other assay components. A significant fluorescence signal in this control indicates autofluorescence. To test for quenching, you can measure the fluorescence of the assay's fluorophore with and without this compound. A decrease in fluorescence in the presence of the compound suggests quenching.

Q5: Are there general strategies to minimize compound interference?

A5: Yes, several strategies can be employed:

  • Use Control Wells: Always include wells with the compound alone to measure its intrinsic fluorescence and wells with the fluorophore and the compound to check for quenching.

  • Shift to Red Wavelengths: Interference is often more pronounced at lower wavelengths (UV-blue).[1] Using fluorophores that excite and emit in the far-red region of the spectrum can often mitigate this.[1][5]

  • Adjust Compound Concentration: If possible, lowering the concentration of the test compound can reduce interference effects.[2]

  • Change the Fluorophore: Select a fluorophore whose spectral properties do not overlap with the compound's absorbance or emission spectrum.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to potential interference from this compound in fluorescence assays.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpectedly high fluorescence signal in the presence of this compound.The compound may be autofluorescent at the assay's wavelengths.1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer. 2. Spectral Scan: If available, perform a full excitation and emission scan of this compound to identify its fluorescence profile. 3. Red-shift the assay: Switch to a fluorophore with excitation and emission wavelengths outside the compound's fluorescence range.[1][2]
Lower than expected fluorescence signal in an activation assay or a false positive in an inhibition assay.The compound may be quenching the fluorescence of the reporter dye.1. Run a quenching control: Measure the fluorescence of the assay's fluorophore with and without this compound. 2. Check for Absorbance: Measure the absorbance spectrum of this compound to see if it overlaps with the fluorophore's excitation or emission wavelengths (inner filter effect).[2] 3. Decrease compound concentration: If possible, lower the concentration of this compound to reduce quenching effects.[2] 4. Change the fluorophore: Select a fluorophore whose spectral properties do not overlap with the compound's absorbance spectrum.[2]
High variability in replicate wells containing this compound.The compound may be precipitating out of solution at the concentration used.1. Visually inspect the assay plate: Look for turbidity or precipitates in the wells. 2. Solubility Test: Determine the solubility of this compound in the assay buffer. 3. Lower the compound concentration: Work within the compound's solubility limits. 4. Add a solubilizing agent: If compatible with the assay, consider adding a small amount of a solubilizing agent like DMSO.
Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

  • Prepare a dilution series of this compound in the assay buffer.

  • Dispense the solutions into the wells of a microplate.

  • Include wells with assay buffer only as a blank.

  • Read the plate using the same excitation and emission wavelengths as your main experiment.

  • Subtract the blank reading from the compound readings to determine the intrinsic fluorescence of this compound.

Protocol 2: Assessing Quenching by this compound

  • Prepare solutions of your assay's fluorophore at a fixed concentration in the assay buffer.

  • Prepare a dilution series of this compound.

  • In a microplate, mix the fluorophore solution with the different concentrations of this compound.

  • Include control wells with the fluorophore and assay buffer only.

  • Read the plate at the appropriate excitation and emission wavelengths.

  • A dose-dependent decrease in fluorescence in the presence of this compound indicates quenching.

Visualizing Experimental Workflows and Concepts

Interference_Troubleshooting_Workflow Troubleshooting Workflow for Potential Compound Interference start Unexpected Fluorescence Signal is_high Is the signal unexpectedly high? start->is_high is_low Is the signal unexpectedly low? is_high->is_low No autofluorescence_test Run Autofluorescence Control (Compound + Buffer) is_high->autofluorescence_test Yes quenching_test Run Quenching Control (Compound + Fluorophore) is_low->quenching_test Yes no_interference No significant interference detected. Proceed with caution and controls. is_low->no_interference No is_autofluorescent Is the compound fluorescent? autofluorescence_test->is_autofluorescent is_quenching Does the compound reduce fluorescence? quenching_test->is_quenching mitigate_autofluorescence Mitigation Strategies: - Use red-shifted dyes - Lower compound concentration - Subtract background is_autofluorescent->mitigate_autofluorescence Yes is_autofluorescent->no_interference No mitigate_quenching Mitigation Strategies: - Lower compound concentration - Change fluorophore - Correct for inner filter effect is_quenching->mitigate_quenching Yes is_quenching->no_interference No end Accurate Assay Results mitigate_autofluorescence->end mitigate_quenching->end no_interference->end

Caption: Troubleshooting workflow for fluorescence interference.

Signaling_Pathway_Context Conceptual Pathway of ML241 Action and Assay Readout cluster_biochemistry Biological System cluster_assay Fluorescence Assay cluster_interference Potential Interference ML241 This compound MTH1 MTH1 Enzyme ML241->MTH1 Inhibits Autofluorescence Autofluorescence ML241->Autofluorescence Quenching Quenching ML241->Quenching Biological_Effect Downstream Biological Effect (e.g., cell death, DNA damage) MTH1->Biological_Effect Prevents Fluorophore Fluorescent Probe Biological_Effect->Fluorophore Modulates Signal Fluorescence Signal Fluorophore->Signal Detector Plate Reader / Microscope Signal->Detector Autofluorescence->Signal False Positive Quenching->Signal False Signal Change

References

long-term stability of ML241 hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of ML241 hydrochloride stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

This compound as a solid powder is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, the powder should be stored at -20°C.[1][2] Some suppliers indicate that the powder can be stored for up to 3 years at this temperature.[3] It is also recommended to keep the container tightly sealed and protected from moisture.[4]

2. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is soluble in DMSO at concentrations of ≥34 mg/mL up to ≥40.9 mg/mL.[1][4] Ethanol is another potential solvent, with a solubility of ≥48.7 mg/mL.[2] this compound is insoluble in water.[2][4] When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the compound.[4]

3. How should I store this compound stock solutions and for how long?

The stability of this compound stock solutions is dependent on the storage temperature. For short-term storage, solutions in DMSO can be kept at 4°C for up to 2 weeks.[5] For longer-term storage, it is recommended to store aliquots in DMSO at -80°C, where they can be stable for up to 6 months to 1 year.[3][4][5] Storage at -20°C is also possible, with a stability of up to 1 month.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to prepare single-use aliquots.

Troubleshooting Guide

Issue: My this compound solution appears to have precipitated.

  • Cause: The solubility of this compound may have been exceeded, or the solution may have been stored at an inappropriate temperature. Precipitation can also occur if the solvent used was not of high purity (e.g., contained water).

  • Solution:

    • Gently warm the solution and use sonication to aid in redissolving the compound.[3][4]

    • Ensure that you are using a high-quality, anhydrous solvent like DMSO.[4]

    • For in vivo experiments requiring aqueous dilutions, specific formulation protocols using co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to maintain solubility.[4] It is recommended to prepare these working solutions fresh on the day of use.[4]

Issue: I am observing inconsistent or lower-than-expected activity of this compound in my assays.

  • Cause: This could be due to the degradation of the this compound stock solution. Factors such as improper storage, repeated freeze-thaw cycles, or exposure to light can contribute to degradation.

  • Solution:

    • Verify Storage Conditions: Confirm that your stock solutions have been stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protected from light.

    • Prepare Fresh Stock: If there is any doubt about the stability of your current stock, it is best to prepare a fresh solution from the powder.

    • Perform a Quality Control Check: If possible, verify the concentration and purity of your stock solution using analytical methods such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationSolvent
Powder -20°C2-3 years[3][5]N/A
Stock Solution 4°C2 weeks[5]DMSO
Stock Solution -20°C1 month[4]DMSO
Stock Solution -80°C6 months - 1 year[3][4][5]DMSO

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 408.92 g/mol )[2][4]

    • Anhydrous, high-purity DMSO[4]

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.089 mg of the compound.

    • Add the appropriate volume of DMSO to the powder. For a 10 mM solution from 4.089 mg, add 1 mL of DMSO.

    • To facilitate dissolution, gently vortex the solution. If necessary, sonication can be used.[3][4]

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

Signaling Pathway of p97 Inhibition by ML241

ML241 is a potent and selective inhibitor of the AAA ATPase p97 (also known as VCP).[4][5][6][7][8][9] p97 plays a crucial role in various cellular processes, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[6][7] By inhibiting p97's ATPase activity, ML241 disrupts these pathways, leading to an accumulation of ubiquitinated proteins.[6]

p97_inhibition cluster_ERAD Endoplasmic Reticulum-Associated Degradation (ERAD) Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination E1, E2, E3 Ligases p97_Complex p97/VCP Complex Ubiquitination->p97_Complex Recognition Proteasome 26S Proteasome p97_Complex->Proteasome Segregation & Unfolding (ATP dependent) Degradation Protein Degradation Proteasome->Degradation ML241 ML241 ML241->p97_Complex Inhibition

Caption: Inhibition of the p97/VCP complex by ML241 disrupts the ERAD pathway.

Experimental Workflow: Assessing Stock Solution Stability

To quantitatively assess the stability of an this compound stock solution over time, a standard experimental workflow involving High-Performance Liquid Chromatography (HPLC) can be employed.

stability_workflow Start Start: Prepare Fresh Stock Store Aliquot and Store at -20°C and -80°C Start->Store Timepoints Time Points (e.g., T=0, 1, 3, 6 months) Store->Timepoints Analyze Analyze Aliquot by HPLC Timepoints->Analyze Compare Compare Peak Area to T=0 Analyze->Compare Degradation Calculate % Degradation Compare->Degradation End End: Determine Stability Degradation->End

Caption: A general workflow for evaluating the long-term stability of a compound stock solution.

References

Technical Support Center: Minimizing ML241 Hydrochloride Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ML241 hydrochloride-induced toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP). p97/VCP plays a crucial role in cellular protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum (ER), for subsequent degradation by the proteasome. This process is a key part of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. By inhibiting p97, ML241 disrupts these processes, leading to an accumulation of misfolded proteins and ER stress, which can ultimately trigger cell death.

Q2: I am observing high levels of cell death in my primary cell culture after treatment with this compound. What is the likely cause?

A2: High levels of cell death are likely due to the cytotoxic effects of this compound at the concentration and/or duration of treatment used. Primary cells are generally more sensitive to chemical treatments than immortalized cell lines. The observed toxicity could be a direct result of p97 inhibition leading to excessive ER stress and apoptosis. It is also crucial to ensure the quality and health of your primary cells before treatment, as stressed or unhealthy cells are more susceptible to drug-induced toxicity.

Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific primary cell type?

A3: The optimal concentration of this compound is highly dependent on the primary cell type being used. It is essential to perform a dose-response experiment to determine the concentration that effectively inhibits p97 activity without causing significant cytotoxicity. A good starting point is to test a wide range of concentrations, for example, from nanomolar to micromolar, based on reported IC50 values in cancer cell lines (GI50s of 12-53 µM after 24-72h treatment in HCT15 and SW403 cells). A detailed protocol for determining the optimal concentration is provided in the "Experimental Protocols" section.

Q4: What are the best practices for preparing and handling this compound to minimize variability in my experiments?

A4: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Ensure thorough mixing to achieve a homogenous solution. It is also important to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-related effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death even at low concentrations of this compound. Primary cells are highly sensitive.- Perform a more granular dose-response curve starting from a lower concentration range (e.g., picomolar to nanomolar).- Reduce the treatment duration.- Ensure optimal primary cell health and confluency before treatment.
Inconsistent results between experiments. - Variability in primary cell batches.- Inconsistent this compound preparation.- Differences in cell seeding density.- Use cells from the same donor and passage number where possible.- Prepare fresh working solutions of this compound for each experiment from a single stock.- Standardize cell seeding density across all experiments.
No observable effect of this compound on the target pathway. - this compound concentration is too low.- Insufficient treatment duration.- Degraded this compound stock solution.- Increase the concentration of this compound based on dose-response data.- Increase the incubation time.- Use a fresh aliquot of the stock solution.
Precipitation of this compound in the culture medium. - Poor solubility in the final working concentration.- Interaction with media components.- Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%).- Prepare fresh dilutions immediately before use and mix thoroughly.

Data Presentation

Table 1: Reported In Vitro Activity of this compound

ParameterCell LineValueReference
p97 ATPase Inhibition (IC50)-100 nM
UbG76V-GFP Stabilization (IC50)HeLa3.5 µM
Growth Inhibition (GI50, 24h)HCT1553 µM
Growth Inhibition (GI50, 24h)SW40333 µM
Growth Inhibition (GI50, 72h)HCT1513 µM
Growth Inhibition (GI50, 72h)SW40312 µM

Note: The data above is from cancer cell lines and may not be directly transferable to primary cells. It should be used as a starting point for designing experiments in primary cell systems.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a live/dead cell staining kit)

  • Multichannel pipette

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at the recommended density and allow them to adhere and stabilize for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest ML241 concentration).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control (representing 100% viability) and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Target Engagement - Western Blot for ER Stress Markers

This protocol helps confirm that this compound is engaging its target and inducing the expected downstream cellular response.

Materials:

  • Primary cells of interest

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Antibodies against ER stress markers (e.g., CHOP, ATF4) and a loading control (e.g., β-actin or GAPDH)

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Seed primary cells in 6-well plates and treat them with a range of this compound concentrations (including a non-toxic and a slightly toxic concentration determined from Protocol 1) and a vehicle control for a defined period (e.g., 6-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against CHOP, ATF4, and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Analysis: Quantify the band intensities and normalize the levels of CHOP and ATF4 to the loading control. An increase in these markers with this compound treatment indicates engagement of the p97/ERAD pathway.

Visualizations

p97_ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ubiquitin Ubiquitin Misfolded_Protein->Ubiquitin Ubiquitination ER_Membrane p97_VCP p97/VCP Complex Ubiquitin->p97_VCP Recruitment p97_VCP->Misfolded_Protein Extraction (ATP hydrolysis) Proteasome 26S Proteasome p97_VCP->Proteasome Delivery Amino_Acids Amino Acids Proteasome->Amino_Acids Degradation ML241 ML241 HCl ML241->p97_VCP Inhibition

Caption: p97/VCP role in the ERAD pathway and inhibition by ML241 HCl.

Validation & Comparative

Differential Effects of ML241 and ML240 on Autophagy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two potent p97 ATPase inhibitors, ML240 and ML241, on the cellular process of autophagy. While both compounds target the same primary enzyme, experimental evidence reveals a significant divergence in their impact on autophagic pathways, a critical consideration for their application in research and potential therapeutic development.

Executive Summary

ML240 and ML241 are potent and selective inhibitors of the p97 ATPase, an enzyme crucial for various cellular processes, including protein degradation pathways. Despite their similar inhibitory activity against p97, a key distinction emerges in their modulation of autophagy. Experimental data demonstrates that ML240 potently stimulates the accumulation of the autophagosome marker LC3-II, whereas ML241 does not exhibit this effect . This differential activity suggests that while both compounds effectively inhibit their primary target, ML240 possesses an additional or distinct mechanism of action that profoundly impacts the autophagy machinery. This guide will delve into the available experimental data, propose potential mechanisms for this differential effect, and provide detailed experimental protocols for assessing these autophagic changes.

Comparative Data

While the seminal study by Chou et al. (2013) qualitatively describes the differential effects of ML240 and ML241 on LC3-II accumulation, a direct quantitative comparison in a tabular format is not explicitly provided in the primary publication or its supplementary materials. The key finding is summarized as a potent stimulation of LC3-II accumulation by ML240 within minutes of treatment, an effect not observed with ML241.

Table 1: Summary of Differential Effects on Autophagy

FeatureML240ML241Reference
Primary Target p97 ATPase (IC₅₀ ≈ 100 nM)p97 ATPase (IC₅₀ ≈ 100 nM)
Effect on Autophagy Potent stimulation of LC3-II accumulationNo significant effect on LC3-II accumulation
Proposed Autophagic Mechanism Impairment of autophagosome maturationDoes not significantly impair autophagosome maturation at equivalent concentrations

Signaling Pathways and Mechanism of Action

The differential impact of ML240 and ML241 on autophagy likely stems from the multifaceted role of their common target, p97, in the autophagic process and potentially subtle differences in their interaction with the p97 complex or off-target effects.

The Role of p97 in Autophagy

The AAA-ATPase p97 (also known as VCP) plays a critical role in the late stages of autophagy, specifically in the maturation of autophagosomes and their fusion with lysosomes to form autolysosomes. Inhibition of p97 function has been shown to disrupt this process, leading to an accumulation of immature autophagosomes, which is consistent with the observed increase in LC3-II levels upon ML240 treatment.

A Head-to-Head Battle for p97 Inhibition: ML241 Hydrochloride vs. NMS-873

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ATPase p97 (also known as VCP) has emerged as a critical target in oncology and protein degradation pathways. Its inhibition offers a promising strategy for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of two prominent p97 inhibitors: ML241 hydrochloride and NMS-873, detailing their mechanisms, potency, cellular effects, and the experimental protocols to evaluate them.

Executive Summary

This compound and NMS-873 are both potent inhibitors of p97, yet they operate through distinct mechanisms of action. ML241 is an ATP-competitive inhibitor, directly competing with ATP for binding to the D2 domain of p97. In contrast, NMS-873 is an allosteric inhibitor, binding to a site at the interface of the D1 and D2 domains, which stabilizes an ADP-bound state and disrupts the ATPase cycle. This fundamental difference in their interaction with p97 leads to variations in their biochemical and cellular activities, including their selectivity and impact on downstream signaling pathways.

At a Glance: Comparative Data

FeatureThis compoundNMS-873
Mechanism of Action ATP-competitive inhibitor, targeting the D2 ATPase domain.Allosteric inhibitor, binding to the D1-D2 domain interface.
p97 ATPase Inhibition (IC50) ~100 nM~30 nM
Selectivity Selective for the D2 domain of p97. Low off-target activity against a panel of protein kinases.Highly selective for p97 over other AAA ATPases and a panel of 53 kinases (IC50 >10 μM).
Cellular Potency (Antiproliferative IC50) HCT15: 13 µM (72h), SW403: 12 µM (72h)HCT116: 0.4 µM, HeLa: 0.7 µM
Downstream Effects Induces ER stress and the Unfolded Protein Response (UPR). Can induce apoptosis.Potently activates the Unfolded Protein Response (UPR) and modulates autophagy. Induces apoptosis.

Delving Deeper: Mechanism of Action and Signaling

The distinct mechanisms of ML241 and NMS-873 have significant implications for their biological effects. As an ATP-competitive inhibitor, ML241's efficacy can be influenced by cellular ATP concentrations. NMS-873's allosteric inhibition, on the other hand, is non-competitive with respect to ATP, potentially offering a more sustained inhibition in the high-ATP environment of cancer cells.

Inhibition of p97 by either compound leads to the accumulation of ubiquitinated proteins and triggers the Unfolded Protein Response (UPR), a cellular stress pathway. This is a key mechanism of their anti-cancer activity, as sustained ER stress can lead to apoptosis.

p97_signaling_pathway p97 Inhibition and Downstream Signaling cluster_inhibitors p97 Inhibitors cluster_downstream Cellular Processes cluster_outcomes Cellular Outcomes ML241 ML241 (ATP-competitive) p97 p97/VCP ATPase ML241->p97 Inhibits D2 Domain NMS873 NMS-873 (Allosteric) NMS873->p97 Inhibits Allosterically ERAD ER-Associated Degradation (ERAD) p97->ERAD Regulates Autophagy Autophagy p97->Autophagy Regulates UPS Ubiquitin-Proteasome System (UPS) p97->UPS Regulates UPR Unfolded Protein Response (UPR) ERAD->UPR Dysfunction leads to Autophagy->UPR Dysfunction leads to UPS->UPR Dysfunction leads to Apoptosis Apoptosis UPR->Apoptosis Sustained activation leads to

Caption: p97 inhibition by ML241 and NMS-873 disrupts key cellular processes, leading to the activation of the UPR and ultimately apoptosis.

Experimental Data and Protocols

To facilitate the direct comparison of ML241 and NMS-873 in a research setting, detailed protocols for key experiments are provided below.

p97 ATPase Activity Assay

This assay measures the ability of the inhibitors to block the ATPase activity of purified p97 protein.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human p97 protein.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP.

    • ATP solution (1 mM).

    • This compound and NMS-873 stock solutions (in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega) or BIOMOL Green™ reagent (Enzo Life Sciences).

    • 96-well microplates.

  • Procedure: a. Prepare a solution of p97 enzyme in assay buffer. b. Dispense the enzyme solution into the wells of a 96-well plate. c. Add serial dilutions of ML241 or NMS-873 to the wells. Include a DMSO-only control. d. Incubate the plate at room temperature for 10 minutes. e. Initiate the reaction by adding ATP to each well. f. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit or the amount of inorganic phosphate released using BIOMOL Green™ reagent, following the manufacturer's instructions. h. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

This assay determines the cytotoxic effects of the p97 inhibitors on cancer cell lines.

Protocol (MTT Assay):

  • Reagents and Materials:

    • Cancer cell lines (e.g., HCT116, HeLa).

    • Cell culture medium and supplements.

    • This compound and NMS-873 stock solutions (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

  • Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with a range of concentrations of ML241 or NMS-873. Include a DMSO-only control. c. Incubate the cells for the desired time period (e.g., 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. e. Remove the medium and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a wavelength of 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the control and determine the GI50/IC50 values.

Western Blot Analysis of UPR and Apoptosis Markers

This method is used to detect changes in the expression of key proteins involved in the UPR and apoptosis pathways following treatment with the p97 inhibitors.

Protocol:

  • Reagents and Materials:

    • Cancer cell lines.

    • This compound and NMS-873.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against UPR markers (e.g., ATF4, CHOP, p-IRE1α) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).

    • Secondary antibodies conjugated to HRP.

    • SDS-PAGE gels and blotting equipment.

    • Chemiluminescent substrate.

2

ML241 Hydrochloride: A Potent and Selective Inhibitor of p97 ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a detailed comparison of ML241 hydrochloride's inhibitory activity against its primary target, the AAA+ ATPase p97, versus other ATPases, supported by experimental data and protocols.

This compound has emerged as a potent, reversible, and ATP-competitive inhibitor of p97, an essential enzyme involved in cellular protein homeostasis. Its selectivity is a critical attribute for its use as a chemical tool to dissect the complex biology of p97 and for its potential therapeutic development.

Comparative Inhibitory Activity of this compound

This compound demonstrates high potency for p97 with a reported half-maximal inhibitory concentration (IC50) of approximately 100 nM. Extensive selectivity profiling has been conducted, primarily against a large panel of protein kinases, which are a major class of ATPases.

TargetIC50 / % InhibitionClassReference
p97 ATPase 110 nM AAA+ ATPase
JAK1>50% Inhibition at 20 µMProtein Kinase
PIP5K3>50% Inhibition at 20 µMProtein Kinase
DNA-PK>50% Inhibition at 20 µMProtein Kinase
167 Other Kinases<50% Inhibition at 20 µMProtein Kinase

Table 1: Specificity of this compound against p97 and a panel of 170 protein kinases.

Experimental Protocols

The determination of this compound's potency and selectivity relies on robust biochemical and cell-based assays.

Biochemical Assay for p97 ATPase Activity

A common method to determine the IC50 value for p97 inhibition is a luminescence-based ATP depletion assay, such as the Kinase-Glo® assay.

Principle: The assay measures the amount of ATP remaining in a reaction after incubation with an ATPase. A decrease in ATPase activity due to an inhibitor results in a higher concentration of residual ATP, leading to a stronger luminescent signal.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant p97 enzyme, ATP at a concentration near its Km, and varying concentrations of this compound in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2).

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.

  • ATP Detection: An equal volume of Kinase-Glo® reagent is added to the reaction. This reagent contains luciferase and its substrate, luciferin.

  • Luminescence Measurement: The plate is incubated at room temperature to stabilize the luminescent signal, which is then measured using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the ATPase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assay for p97-Dependent Protein Degradation

To assess the activity of ML241 in a cellular context, a reporter assay that monitors the degradation of a p97-dependent substrate is often employed.

Principle: This assay utilizes a cell line stably expressing a fluorescently tagged protein (e.g., UbG76V-GFP) that is a known substrate for the p97-dependent ubiquitin-proteasome system. Inhibition of p97 leads to the accumulation of the fluorescent reporter protein, which can be quantified.

Protocol:

  • Cell Culture: HeLa cells stably expressing the UbG76V-GFP reporter are cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for a specific duration (e.g., 16 hours).

  • Fluorescence Measurement: The accumulation of the GFP reporter is measured using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity corresponds to the inhibition of p97-dependent degradation. EC50 values are determined by plotting the fluorescence signal against the inhibitor concentration.

p97 Signaling and Experimental Workflow

The role of p97 in cellular protein homeostasis is multifaceted, with a key function in the Endoplasmic Reticulum-Associated Degradation (ERAD) and the ubiquitin-proteasome system.

Safety Operating Guide

Essential Guide to the Proper Disposal of ML241 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of ML241 hydrochloride, a potent and selective AAA ATPase p97 inhibitor used in research.

Understanding this compound:

This compound is a small molecule inhibitor with the following properties:

  • Molecular Formula: C₂₃H₂₄N₄O • HCl[1]

  • Formula Weight: 408.9 g/mol [1]

  • Solubility: Soluble in DMSO, slightly soluble in acetonitrile and water.[1]

Immediate Safety and Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures:

The primary principle for the disposal of any research chemical is to adhere to your institution's specific guidelines and local, state, and federal regulations.

  • Consult your Environmental Health and Safety (EHS) Office: This is the most critical step. Your institution's EHS department will provide specific instructions for chemical waste disposal and can answer any questions you may have.

  • Waste Segregation:

    • Solid Waste:

      • Place any solid this compound, as well as any lab materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves), into a designated hazardous waste container.

      • This container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Liquid Waste:

      • Solutions containing this compound (e.g., in DMSO) should be collected in a separate, compatible hazardous waste container.

      • The container must be clearly labeled with "Hazardous Waste" and list all chemical constituents, including the solvent (e.g., "this compound in DMSO").

    • Sharps Waste:

      • Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Management:

    • Use only approved and properly labeled containers for hazardous waste.

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated and properly ventilated satellite accumulation area.

  • Decontamination:

    • Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

    • Dispose of all cleaning materials (e.g., paper towels) as hazardous waste.

  • Arrange for Pickup:

    • Once your hazardous waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated waste management contractor.

Quantitative Data Summary:

While specific quantitative data for this compound is not available, the following table illustrates the type of information typically found in a Safety Data Sheet (SDS) for a research chemical. These values are for illustrative purposes only and should not be considered representative of this compound.

Data PointExample Value and UnitsSignificance for Disposal
LD50 (Oral, Rat) 300 mg/kgIndicates the acute toxicity of the substance, informing the level of hazard.
Permissible Exposure Limit (PEL) 10 mg/m³ (8-hour TWA)Defines the maximum allowable concentration in the air for workplace exposure.
Flash Point > 110 °CThe lowest temperature at which a liquid can form an ignitable mixture in air.
Boiling Point Not availableCan influence how the chemical behaves under different environmental conditions.

Experimental Protocols:

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. When designing experiments, always factor in the entire lifecycle of the chemical, including its safe disposal, from the outset.

Disposal Workflow Diagram:

The following diagram outlines the general decision-making process for the proper disposal of a laboratory chemical like this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_unavailable SDS Unavailable Treat as Hazardous consult_sds->sds_unavailable If SDS is not available consult_ehs Consult Institutional EHS Office consult_sds->consult_ehs If SDS is available sds_unavailable->consult_ehs solid_waste Solid Waste (Contaminated materials) consult_ehs->solid_waste liquid_waste Liquid Waste (Solutions) consult_ehs->liquid_waste sharps_waste Sharps Waste consult_ehs->sharps_waste label_container Label Container with 'Hazardous Waste' & Chemical Name(s) solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_container Store in Designated Satellite Accumulation Area label_container->store_container request_pickup Request Waste Pickup from EHS store_container->request_pickup

Caption: General workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures provided by your institution's Environmental Health and Safety department.

References

Essential Safety and Logistics for Handling ML241 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential safety and logistical information for ML241 hydrochloride, a potent and selective p97 ATPase inhibitor. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

This compound is a research chemical and should be handled with care. While the specific OSHA hazard classification is "No Specific Hazard," standard laboratory safety protocols should be strictly followed.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) should be worn.[1]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]

  • Respiratory Protection: Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] A NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols.

  • Body Protection: A laboratory coat should be worn.

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Recommended storage temperature is -20°C in a dry place.[1]

Physical and Chemical Properties

PropertyValue
CAS Number 2070015-13-1[1]
Molecular Formula C23H25ClN4O[1]
Molecular Weight 408.92 g/mol [1]
Appearance Solid[2]
Solubility Soluble in DMSO (≥40.9 mg/mL)[2]

Emergency Procedures

First Aid Measures:

  • After Inhalation: If inhaled, remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Check for and remove contact lenses and flush with copious amounts of water. Assure adequate flushing by separating the eyelids with fingers. Call a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Spill and Disposal Procedures:

  • Spill Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

  • Environmental Precautions: Do not let the product enter drains. Prevent further leakage or spillage if safe to do so.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Protocol: Cell-Based Assay for p97 Inhibition

This protocol describes a common method to assess the inhibitory effect of this compound on p97-dependent protein degradation in a cellular context.

Materials:

  • HeLa cells stably expressing a p97-dependent reporter (e.g., UbG76V-GFP)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that allows for optimal growth during the experiment.

  • Compound Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (MG132).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).

  • Data Acquisition: Measure the fluorescence intensity of the GFP reporter using a fluorescence microscope or a microplate reader.

  • Data Analysis: Normalize the fluorescence intensity to the vehicle control. Plot the normalized values against the concentration of this compound to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis plate Seed HeLa cells in 96-well plate prepare Prepare this compound dilutions treat Treat cells with ML241 HCl, vehicle, and positive control prepare->treat incubate Incubate for specified time course treat->incubate measure Measure GFP fluorescence incubate->measure analyze Analyze data and determine IC50 measure->analyze

Cell-based p97 inhibition assay workflow.

Signaling Pathway

This compound is a potent inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[3] p97 plays a crucial role in cellular protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular compartments or protein complexes, thereby targeting them for degradation by the proteasome.[3] One of the key pathways regulated by p97 is the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which is responsible for the disposal of misfolded proteins from the ER.

p97_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol misfolded Misfolded Protein ubiquitin Ubiquitination (E1, E2, E3 ligases) misfolded->ubiquitin Retro-translocation p97 p97/VCP Complex ubiquitin->p97 Recognition of ubiquitinated substrate proteasome 26S Proteasome p97->proteasome Extraction & Delivery degradation Protein Degradation proteasome->degradation ml241 This compound ml241->p97 Inhibition

Inhibition of the p97/VCP pathway by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.